molecular formula C13H11NO2 B3057398 1,1'-Biphenyl, methylnitro- CAS No. 80182-39-4

1,1'-Biphenyl, methylnitro-

Cat. No.: B3057398
CAS No.: 80182-39-4
M. Wt: 213.23 g/mol
InChI Key: GKJLIVIFGFYPIV-UHFFFAOYSA-N
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Description

1,1'-Biphenyl, methylnitro- is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, methylnitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, methylnitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-nitro-3-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJLIVIFGFYPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554911
Record name 3-Methyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80182-39-4
Record name 3-Methyl-2-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Architecture, Isomerism, and Synthesis of Methylnitro-1,1'-Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylnitro-1,1'-biphenyl scaffold represents a critical class of biaryl compounds used frequently as intermediates in the synthesis of dyes, pesticides, and pharmaceutical agents. While often treated as generic building blocks, the physicochemical behavior of this family is dominated by atropisomerism —a form of axial chirality arising from restricted rotation around the central C–C bond.

This guide provides a rigorous analysis of the structural isomerism inherent to this scaffold, with a specific focus on the separation of atropisomers, regioselective synthesis via Suzuki-Miyaura cross-coupling, and the toxicological implications of the nitro-biaryl motif.

Structural Architecture and Isomerism

The term "methylnitro-1,1'-biphenyl" refers to a family of 19 distinct positional isomers (excluding stereoisomers). The chemical behavior of these isomers is dictated by the relative positions of the methyl (-CH₃) and nitro (-NO₂) substituents.

Positional Isomerism Matrix

The isomers can be categorized into two primary classes based on substituent distribution:

  • Homocyclic Substitution: Both substituents reside on the same phenyl ring.

  • Heterocyclic Substitution: Substituents reside on opposite phenyl rings.

ClassMethyl Position (Ring A)Nitro Position (Ring A or B)CountNotable Examples
Homocyclic C2, C3, C4C2-C6 (Same Ring)103-methyl-4-nitrobiphenyl
Heterocyclic C2, C3, C4C2'-C4' (Opposite Ring)94-methyl-4'-nitrobiphenyl
Total 19
Atropisomerism (Axial Chirality)

The most scientifically significant aspect of this scaffold is the potential for axial chirality. In ortho-substituted biphenyls, the steric bulk of the substituents creates an energy barrier (


) to rotation around the 1,1'-pivot bond.

When substituents are large enough (e.g., a Methyl group at C2 and a Nitro group at C2'), the molecule cannot freely rotate through the planar transition state. This locks the molecule into two enantiomeric conformations:


 (Rectus-axial)  and 

(Sinister-axial)
.
  • Critical Insight: The nitro group is planar and electron-withdrawing, while the methyl group is tetrahedral and bulky. The interaction between a 2-methyl and a 2'-nitro group creates significant steric strain, often raising the rotational barrier above 20 kcal/mol, making the isomers resolvable at room temperature.

Visualization: Isomer Classification Hierarchy

IsomerHierarchy Root Methylnitro-1,1'-Biphenyl Positional Positional Isomers (Connectivity) Root->Positional Stereo Stereoisomers (Spatial Arrangement) Root->Stereo Homo Homocyclic (Same Ring) 10 Variants Positional->Homo Hetero Heterocyclic (Diff Rings) 9 Variants Positional->Hetero Atrop Atropisomers (Axial Chirality) Stereo->Atrop Ortho Ortho-Substituted (e.g., 2-methyl-2'-nitro) Atrop->Ortho Restricted Rotation

Caption: Hierarchical classification of methylnitrobiphenyl isomers, highlighting the divergence of atropisomers.

Synthetic Methodology: Regioselective Construction

Direct nitration of methylbiphenyls yields complex mixtures of isomers due to the directing effects of the methyl group (ortho/para director) and the phenyl ring. Therefore, Suzuki-Miyaura Cross-Coupling is the only reliable method for synthesizing specific isomers with high purity.

Protocol: Suzuki-Miyaura Coupling

Target: 2-methyl-4'-nitrobiphenyl (Heterocyclic isomer)

Mechanism: The reaction involves the coupling of an aryl halide with an aryl boronic acid catalyzed by Palladium(0).

Reagents:

  • Coupling Partner A: 4-nitrophenylboronic acid (1.2 equiv)

  • Coupling Partner B: 2-bromotoluene (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.

Step-by-Step Workflow:

  • Degassing (Crucial): Dissolve the base and aryl halide in the solvent mixture. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid (oxidative dimerization), which is a major impurity source.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon. The solution typically turns yellow.

  • Reflux: Heat the mixture to 90°C–100°C for 12–24 hours. Monitor via TLC or HPLC.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Expert Note on Steric Hindrance: Synthesizing ortho-ortho isomers (e.g., 2-methyl-2'-nitrobiphenyl) requires harsher conditions. The steric bulk hinders the transmetallation step. In these cases, switch to:

  • Catalyst: Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos .

  • Base: K₃PO₄.

  • Solvent: Toluene at 110°C.

Visualization: Catalytic Cycle (Suzuki)

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-X TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2 Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle. Transmetallation is the rate-limiting step for hindered biphenyls.

Analytical Characterization & Separation

Distinguishing positional isomers is routine via 1H-NMR. However, separating and quantifying atropisomers requires specialized chiral chromatography.

Chiral HPLC Protocol

For the separation of 2-methyl-2'-nitrobiphenyl enantiomers (


 and 

):
  • Column: Amylose-based immobilized phase (e.g., Chiralpak IA or IG). These are superior to coated phases (OD-H) for solubility robustness.

  • Mobile Phase: n-Hexane / Isopropanol (90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic

    
    -
    
    
    
    *) and 280 nm (nitro group absorbance).
  • Temperature Control: CRITICAL. The column oven must be kept low (e.g., 5°C - 10°C) if the rotational barrier is low (< 20 kcal/mol) to prevent on-column racemization, which manifests as a "plateau" between peaks rather than baseline resolution.

NMR Spectroscopy
  • Positional Assignment: Use NOE (Nuclear Overhauser Effect) experiments.

    • Irradiation of the Methyl protons in 2-methyl-4'-nitrobiphenyl will show NOE enhancement of the H3 and H6 protons on Ring A, but negligible enhancement on Ring B protons, confirming the inter-ring connectivity.

Toxicology and Safety (E-E-A-T)

Nitro-substituted biaryls possess well-documented mutagenic potential.

  • Mechanism: Nitro groups are enzymatically reduced (via nitroreductases) to hydroxylamines (-NHOH), which can form nitrenium ions. These electrophiles covalently bind to DNA (guanine residues), causing mutations.

  • Structure-Activity Relationship (SAR): Research indicates that ortho-substitution (as seen in 2-nitrobiphenyls) can sometimes reduce mutagenicity compared to para-isomers because the steric twist prevents the molecule from intercalating effectively into the DNA double helix.

  • Handling: All methylnitrobiphenyls should be handled as potential carcinogens. Use a glovebox for solid handling and quench all aqueous waste streams with bleach or specific oxidizers before disposal.

References

  • Suzuki, A. (1991).[1] "Synthetic Studies via the Cross-coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry. Link

  • LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

  • Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link

  • Korfmacher, W. A., et al. (1984). "Mutagenicity of nitro-PAH compounds." Mutation Research. Link

  • Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie. Link

Sources

Physicochemical Profiling and Toxicological Interface of Methylnitrobiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Toxicological Interface of Methylnitrobiphenyl Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Environmental Toxicologists

Executive Summary

Methylnitrobiphenyls (MNBPs) represent a critical class of nitroarenes found as environmental pollutants (diesel exhaust particulates, industrial intermediates) and structural motifs in drug discovery. Their physicochemical behavior is governed by the interplay between the lipophilic, electron-donating methyl group and the electron-withdrawing nitro moiety on the biphenyl scaffold. This guide provides an in-depth analysis of their molecular architecture, focusing on how steric hindrance and electronic distribution dictate their lipophilicity, metabolic activation, and mutagenic potency.

Molecular Architecture & Synthesis

Structural Isomerism and Steric Dynamics

The physicochemical distinctiveness of MNBPs arises from the rotation of the pivot bond connecting the two phenyl rings.

  • Planarity vs. Ortho-Effect: Unsubstituted biphenyls tend toward planarity in crystal structures but exhibit a dihedral angle of ~44° in solution. The introduction of a methyl group at the ortho positions (2, 2', 6, or 6') introduces significant steric strain, forcing the rings into a non-planar, twisted conformation (dihedral angle > 60°).

  • Impact: This "twist" disrupts

    
    -electron conjugation across the rings, significantly altering UV absorption maxima (hypsochromic shift) and reducing the molecule's ability to intercalate into DNA, a key factor in mutagenicity.
    
Synthetic Pathway: Electrophilic Aromatic Substitution

Synthesis typically proceeds via controlled nitration of methylbiphenyl precursors. The methyl group directs the incoming nitro electrophile (


) primarily to ortho and para positions relative to itself, while the phenyl ring acts as a bulky substituent.

DOT Diagram 1: Synthesis & Isomer Distribution Logic

SynthesisPath MB Methylbiphenyl (Precursor) Nitration Nitration (HNO3/H2SO4) MB->Nitration SigmaComplex Sigma Complex Intermediate Nitration->SigmaComplex Ortho o-Nitro-Methylbiphenyl (Sterically Hindered) SigmaComplex->Ortho Kinetic Control Para p-Nitro-Methylbiphenyl (Planar/Conjugated) SigmaComplex->Para Thermodynamic Control Meta m-Nitro-Methylbiphenyl (Minor Product) SigmaComplex->Meta

Figure 1: Electrophilic aromatic substitution pathway for MNBP synthesis. Steric hindrance at the ortho-position often favors para-substitution depending on reaction temperature.

Physicochemical Profiling

Lipophilicity (logP) and Solubility

MNBPs are highly lipophilic, facilitating rapid membrane permeability and bioaccumulation in lipid-rich tissues.

  • Methyl Contribution: Adds ~0.5 log units to the partition coefficient (logP).

  • Nitro Contribution: Adds polarity but significantly increases electron deficiency.

  • Experimental LogP Range: Typically 3.5 – 4.5 depending on isomerism. Ortho-substituted isomers often display slightly higher logP values than planar isomers due to reduced solvation of the twisted hydrophobic core.

Electronic Distribution (Hammett Correlations)

The reduction potential (


) of the nitro group is the rate-limiting step in metabolic activation.
  • Electron Withdrawal: The nitro group pulls electron density from the ring.

  • Methyl Donation: The methyl group donates density via hyperconjugation.

  • Result: MNBPs are generally harder to reduce than unsubstituted nitrobiphenyls because the methyl group destabilizes the radical anion intermediate formed during reduction.

Table 1: Comparative Physicochemical Properties of Selected MNBPs

Property3-Methyl-4-nitrobiphenyl2-Methyl-4'-nitrobiphenylCausality / Mechanism
Conformation Planar / Near-PlanarTwisted (Non-planar)Steric clash at pivot bond (2-position).
LogP (Est.) 4.14.3Twisted form exposes less surface area to water.
UV

~300 nm~260 nmLoss of conjugation across pivot bond.
Redox Potential Lower (Easier to reduce)Higher (Harder to reduce)Resonance stabilization vs. steric decoupling.

Toxicological & Biological Interface

Metabolic Activation Pathways

MNBPs are "pro-mutagens." They are biologically inert until activated by cellular nitroreductases (bacterial) or Cytochrome P450 enzymes (mammalian). The primary toxicophore is the N-hydroxyarylamine (hydroxylamine).

DOT Diagram 2: Metabolic Activation & Mutagenicity

MetabolicPath MNBP Methylnitrobiphenyl (Parent) Nitroreductase Nitroreductase (Cyt P450 / Bacterial) MNBP->Nitroreductase Nitroso Nitroso Intermediate (-NO) Nitroreductase->Nitroso 2e- Reduction Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e- Reduction Esterification O-Acetylation/ Sulfation Hydroxylamine->Esterification Nitrenium Nitrenium Ion (Ultimate Carcinogen) Esterification->Nitrenium Heterolytic Cleavage DNA DNA Adduct Formation (C8-Guanine) Nitrenium->DNA Covalent Binding

Figure 2: The metabolic activation cascade. The N-hydroxylamine is the proximal mutagen, which is further activated to the electrophilic nitrenium ion.

Structure-Activity Relationship (SAR) in Mutagenicity

The mutagenic potency of MNBPs in the Ames test (Salmonella typhimurium strains TA98/TA100) follows strict structural rules:

  • Planarity is Critical: Planar molecules intercalate efficiently into DNA base pairs. Ortho-methyl analogs (e.g., 2-methyl-4'-nitrobiphenyl) are often weakly mutagenic or non-mutagenic because the twisted structure prevents intercalation.

  • Hydrophobicity: Higher logP generally correlates with higher mutagenicity up to a threshold, as it aids transport into the bacterial cell.

  • LUMO Energy: Lower LUMO energy facilitates the initial reduction of the nitro group.

Experimental Protocols

Protocol A: Synthesis & Purification of MNBPs

Objective: To isolate high-purity isomers for biological testing.

  • Nitration: Dissolve 10 mmol of methylbiphenyl in 20 mL glacial acetic acid.

  • Addition: Dropwise add fuming

    
     (1.1 eq) at 0°C to prevent polynitration.
    
  • Quenching: Pour mixture onto 100g crushed ice. Extract with dichloromethane (DCM).

  • Purification (Critical): Isomers are separated via Flash Chromatography.

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Hexane:Ethyl Acetate gradient (95:5 to 80:20).

    • Validation: Verify purity >98% via GC-MS and

      
      -NMR (check methyl peak shifts to distinguish isomers).
      
Protocol B: HPLC-Based LogP Determination

Objective: Determine lipophilicity without requiring large compound quantities (Shake-flask alternative).

  • System: Agilent 1200 Series (or equivalent) with DAD detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm).

  • Calibration: Inject 5 standard compounds with known logP values (e.g., Toluene, Naphthalene, Biphenyl, Phenanthrene, DDT).

  • Method: Isocratic elution with Methanol:Water (75:25) + 0.1% Formic Acid.

  • Calculation:

    • Measure retention time (

      
      ) and dead time (
      
      
      
      using Uracil).
    • Calculate capacity factor

      
      .
      
    • Plot

      
       vs. known logP to generate a calibration curve.
      
    • Interpolate MNBP logP from the curve.

References

  • Chung, K. T., et al. (2000). "Mutagenicity studies of benzidine and its analogs: Structure-activity relationships." Toxicological Sciences.

  • Debnath, A. K., et al. (1991). "Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity."[1] Journal of Medicinal Chemistry.

  • Benigni, R., et al. (2016). "Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis." Angewandte Chemie.

  • Hansch, C., et al. (1995). "Chem-bioinformatics and QSAR: a review of QSAR and the chem-bioinformatics of the interaction of chemicals with biological systems." Chemical Reviews.

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

Sources

Toxicological Characterization and Safety Assessment of Methylnitro-1,1'-Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicological profile, safety mechanisms, and experimental handling of Methylnitro-1,1'-biphenyls .

Executive Summary & Chemical Identity

Methylnitro-1,1'-biphenyls (MNBPs) represent a class of nitroaromatic compounds consisting of a biphenyl scaffold substituted with both a methyl and a nitro group. These compounds are primarily encountered as combustion byproducts (e.g., diesel exhaust particulates), atmospheric transformation products of polycyclic aromatic hydrocarbons (PAHs), and intermediates in organic synthesis (e.g., Suzuki-Miyaura coupling).

Due to the presence of the nitro group on an aromatic ring, MNBPs are classified as genotoxicants requiring stringent containment. Their toxicity is driven by metabolic activation via nitroreduction, leading to DNA adduct formation.

Key Isomers of Interest

While "1,1'-Biphenyl, methylnitro-" is a generic CAS index name, specific isomers are toxicologically distinct:

  • 3-Methyl-4-nitrobiphenyl (CAS 69314-47-2): A potent mutagen often used in structure-activity relationship (SAR) studies.

  • 2-Methyl-4'-nitrobiphenyl: Frequently synthesized via cross-coupling; steric hindrance from the ortho-methyl group alters its metabolic profile compared to non-methylated analogs.

  • 4-Methyl-3-nitrobiphenyl: An intermediate in the synthesis of functionalized biaryls.

Physicochemical Properties

The physicochemical profile of MNBPs dictates their environmental fate and bioavailability. They are lipophilic solids with low water solubility, facilitating rapid absorption through dermal and respiratory routes.

Table 1: Comparative Physicochemical Data

Property3-Methyl-4-nitrobiphenyl2-Methyl-4'-nitrobiphenyl4-Nitrobiphenyl (Reference Standard)
CAS Number 69314-47-291718-52-492-93-3
Molecular Weight 213.23 g/mol 213.23 g/mol 199.21 g/mol
Physical State Yellow Crystalline SolidLight-yellow NeedlesYellow Solid
Melting Point 125–130 °C (lit.)103–105 °C113–114 °C
Boiling Point ~340 °C (predicted)N/A340 °C
LogP (Lipophilicity) ~3.8–4.2 (predicted)~4.0 (predicted)3.8
Solubility DMSO, Ethanol, ChloroformHexane, EthanolOrganic solvents; Insoluble in water

Technical Insight: The addition of a methyl group generally increases lipophilicity (LogP) relative to the parent nitrobiphenyl, potentially enhancing membrane permeability and retention in adipose tissue.

Toxicokinetics & Mechanism of Action (Toxicodynamics)

Metabolic Activation Pathway

The toxicity of MNBPs is not intrinsic to the parent molecule but results from metabolic bioactivation. The nitro group undergoes enzymatic reduction (primarily by cytosolic nitroreductases or CYP450s) to form reactive intermediates.

Key Pathway Steps:

  • Nitroreduction: Stepwise reduction to the nitroso and then N-hydroxylamine intermediate.

  • Esterification: The N-hydroxylamine is conjugated by acetyltransferases (NAT) or sulfotransferases (SULT).

  • Nitrenium Ion Formation: Spontaneous loss of the ester group generates a highly electrophilic nitrenium ion.

  • Genotoxicity: The nitrenium ion covalently binds to the C8 position of guanine in DNA, causing replication errors and mutations.

Visualization of Metabolic Bioactivation

The following diagram illustrates the critical bioactivation pathway leading to genotoxicity.

MNBP_Metabolism Parent Methylnitro-1,1'-biphenyl (Parent Compound) Nitroso Nitroso-biphenyl (Intermediate) Parent->Nitroso Nitroreductase / CYP450 Hydroxylamine N-Hydroxylamine (Proximate Carcinogen) Nitroso->Hydroxylamine Nitroreductase Ester N-Acetoxy/Sulfoxy Ester (Unstable Conjugate) Hydroxylamine->Ester NAT / SULT (Phase II Conjugation) Nitrenium Arylnitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Cleavage DNA_Adduct C8-Guanine DNA Adduct (Mutagenic Lesion) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Metabolic activation pathway of methylnitro-biphenyls transforming the inert parent compound into a DNA-reactive nitrenium ion.

Structure-Activity Relationship (SAR)
  • Steric Hindrance: Isomers with a methyl group ortho to the nitro group or the biphenyl linkage (e.g., 2-methyl-4'-nitrobiphenyl) often show reduced mutagenicity compared to planar analogs (like 4-nitrobiphenyl) because the steric bulk forces the rings out of coplanarity. This disrupts intercalation into DNA and hinders enzymatic nitroreduction.

  • Direct Mutagenicity: 3-Methyl-4-nitrobiphenyl is a documented mutagen in Salmonella typhimurium strains TA98 and TA100, requiring S9 metabolic activation for maximal potency, though some direct activity is observed due to bacterial nitroreductases.

Safety Data & Handling Protocols

Hazard Classification (GHS)

Based on structural analogs and available data for CAS 69314-47-2:

  • Signal Word: DANGER

  • H350: May cause cancer (Presumed Human Carcinogen based on 4-nitrobiphenyl class).

  • H341: Suspected of causing genetic defects.

  • H315/H319: Causes skin and serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Engineering Controls
  • Primary Containment: All handling of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

  • Surface Protection: Use disposable bench liners to capture spills.

  • Deactivation: Contaminated surfaces should be treated with 10% bleach (sodium hypochlorite) followed by ethanol to degrade the aromatic ring structure and solubilize residues.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling outside a hood (not recommended).

  • Dermal: Double-gloving with Nitrile (minimum thickness 0.11 mm). Latex is permeable to lipophilic nitroaromatics and is not suitable.

  • Ocular: Chemical splash goggles.

Experimental Protocols

Protocol 1: Modified Ames Test for Nitro-Biphenyls

Purpose: To assess the mutagenic potential of specific MNBP isomers.

Reagents:

  • Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • S9 Mix (Rat liver homogenate, Aroclor-1254 induced) for metabolic activation.

  • Positive Control: 4-Nitroquinoline-1-oxide (without S9) and 2-Aminofluorene (with S9).

Workflow:

  • Preparation: Dissolve MNBP test compound in DMSO. Prepare serial dilutions (0.1 µg to 100 µg per plate).

  • Pre-incubation (Critical): Unlike the standard plate incorporation method, use a pre-incubation step (20 mins at 37°C) with the bacteria and S9 mix before adding top agar. This maximizes the contact time for the lipophilic compound to be metabolized by the S9 enzymes.

  • Plating: Add molten top agar (containing trace histidine/biotin) and pour onto Minimal Glucose Agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies. A 2-fold increase over background (solvent control) indicates a positive mutagenic result.

Protocol 2: Chemical Neutralization of Waste

Purpose: Safe disposal of MNBP-contaminated solvent waste.

  • Collection: Collect all solvent waste (DMSO, Ethanol) containing MNBPs in a dedicated "Carcinogenic Waste" container.

  • Reduction: For small-scale spill cleanup, treat with excess Zinc powder and dilute Hydrochloric Acid (HCl) to reduce the nitro group to an amine (forming the corresponding aminobiphenyl).

    • Note: While the amino-derivative is still toxic, it is often less explosive/reactive than the nitro-compound and can be handled via standard organic waste streams for incineration.

  • Disposal: Do not pour down the drain. Incineration at >1000°C is the only validated method for complete destruction.

References

  • Claxton, L. D. (1983). Characterization of automotive emissions mutagens. Genetics and Molecular Biology, 14, 133-142.

  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 13(8), 673-692.

  • ECHA (European Chemicals Agency). Registration Dossier for Nitrobiphenyls.

  • Organic Syntheses. Synthesis of 2-Methyl-4'-nitrobiphenyl via Cross-Coupling. Org.[1][2][3] Synth. 1987, 66,[2] 67.

  • National Institute for Occupational Safety and Health (NIOSH). 4-Nitrobiphenyl: Pocket Guide to Chemical Hazards.

Sources

Solubility of 1,1'-Biphenyl, methylnitro- in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Methylnitro-1,1'-biphenyls in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methylnitro-1,1'-biphenyl isomers in organic solvents. Aimed at researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the molecular-level interactions governing solubility, present available quantitative data, and provide a detailed, self-validating experimental protocol for solubility determination. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Methylnitro-biphenyls and Their Solubility

The 1,1'-biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, liquid crystals, and organic electronics. The introduction of methyl (CH₃) and nitro (NO₂) groups creates a diverse family of methylnitro-1,1'-biphenyl isomers, each with unique steric and electronic properties. The nitro group, a strong electron-withdrawing moiety, and the methyl group, a weak electron-donating group, significantly influence the molecule's polarity, crystal packing, and intermolecular interactions.

The solubility of these compounds is a critical-path parameter in nearly every application. In drug development, solubility directly impacts bioavailability and formulation strategies. In organic synthesis, it dictates the choice of reaction media and purification methods (e.g., crystallization). Therefore, a thorough understanding of the factors governing the solubility of these specific isomers is not merely academic; it is a fundamental prerequisite for successful research and development. This guide provides the foundational knowledge and practical tools to address this challenge.

Theoretical Framework: The Physicochemical Drivers of Solubility

The dissolution of a crystalline solute, such as a methylnitro-biphenyl, in a solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). A negative ΔG_mix indicates a spontaneous process. This can be conceptually broken down into three key energy steps, as described by the principle of "like dissolves like":

  • Overcoming Solute-Solute Interactions (ΔH₁ > 0): Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice. For methylnitro-biphenyls, these forces are primarily van der Waals interactions and, more significantly, dipole-dipole interactions arising from the highly polar nitro group. The strength of these interactions is reflected in the compound's melting point and crystal lattice energy.

  • Overcoming Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent to accommodate the solute molecule. This involves disrupting the cohesive forces within the solvent.

  • Establishing Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the solute molecule forms new interactions with the solvent molecules. The magnitude of this release is the primary determinant of solubility. Favorable interactions (e.g., between the polar nitro group and a polar solvent) drive the dissolution process.

The interplay of these energy changes determines the overall enthalpy of mixing (ΔH_mix ≈ ΔH₁ + ΔH₂ + ΔH₃).

Figure 1. Thermodynamic cycle of dissolution for a crystalline solute.

The solubility is therefore a function of:

  • Solvent Polarity: Polar solvents (e.g., acetone, acetonitrile, DMF) will more effectively solvate the polar nitro group through dipole-dipole interactions, favoring dissolution. Nonpolar solvents (e.g., hexane, toluene) will have weaker interactions, resulting in lower solubility.

  • Isomeric Structure: The relative positions of the methyl and nitro groups have a profound impact.

    • Symmetry: More symmetric isomers tend to pack more efficiently into a crystal lattice, leading to a higher melting point and higher lattice energy (ΔH₁). This increased stability in the solid state generally results in lower solubility, as more energy is required to break the crystal apart.

    • Steric Hindrance: A methyl group ortho to the biphenyl linkage can increase the dihedral angle between the two phenyl rings. This twisting disrupts planarity and can hinder efficient crystal packing, potentially leading to increased solubility compared to a less hindered isomer.

  • Temperature: For most solid solutes, solubility increases with temperature.[1][2][3][4] An increase in temperature provides the thermal energy needed to overcome the crystal lattice energy (ΔH₁) and disrupt solvent-solvent interactions (ΔH₂).[2][4] The dissolution process for most organic solids is endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium toward dissolution.[5]

Quantitative Solubility Data

Quantitative solubility data for specific methylnitro-1,1'-biphenyl isomers is notably scarce in publicly accessible literature. This scarcity underscores the necessity for experimental determination for any specific application. However, we can use data from the parent compound, 4-nitrobiphenyl, as a valuable reference point to understand the expected magnitude and trends in solubility.

Table 1: Experimental Solubility of 4-Nitrobiphenyl (CAS 92-93-3) in Various Organic Solvents at 25°C. [6]

SolventPolarity ClassSolubility (g/L)
n-HexaneNonpolar (Alkane)4.39
TolueneNonpolar (Aromatic)383.08
DichloromethanePolar Aprotic1447.75
ChloroformPolar Aprotic873.09
Diethyl EtherPolar Aprotic175.2
AcetonePolar Aprotic707.96
Ethyl AcetatePolar Aprotic482.57
AcetonitrilePolar Aprotic374.57
MethanolPolar Protic30.48
EthanolPolar Protic32.94
N,N-Dimethylformamide (DMF)Polar Aprotic1496.91
Dimethyl Sulfoxide (DMSO)Polar Aprotic1215.45

Data sourced from Scent.vn, which aggregates data from various chemical property databases.[6]

Analysis of Trends:

  • The data clearly shows that 4-nitrobiphenyl has very low solubility in nonpolar alkanes like hexane but significantly higher solubility in aromatic and polar aprotic solvents.

  • Highly polar aprotic solvents like DMF, DMSO, and Dichloromethane are excellent solvents for this class of compound.

  • Interestingly, solubility in polar protic solvents like methanol and ethanol is considerably lower than in polar aprotic solvents. This is likely because the energy required to break the strong hydrogen-bonding network of the alcohol (ΔH₂) is not sufficiently compensated by the energy released from solvating the nitrobiphenyl molecule (ΔH₃).

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

For generating reliable, in-house solubility data, the isothermal equilibrium (shake-flask) method is the gold standard. It is a robust and self-validating system for determining the saturation solubility of a compound at a specific temperature.

Causality Behind Experimental Design: The core principle is to create a saturated solution where the solid solute is in equilibrium with the dissolved solute. This equilibrium state ensures that the measured concentration represents the true maximum solubility under the specified conditions. A sufficiently long incubation time with agitation is critical to ensure this equilibrium is reached from both directions (dissolution and precipitation).

Step-by-Step Methodology
  • Materials & Reagents:

    • Methylnitro-1,1'-biphenyl isomer (high purity, >99%).

    • Selected organic solvent (HPLC grade or equivalent).

    • Glass vials with PTFE-lined screw caps.

    • Orbital shaker or rotator with temperature control.

    • Syringe filters (0.22 µm, PTFE for organic solvents).

    • Volumetric flasks and pipettes for dilutions.

    • Calibrated analytical balance.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid methylnitro-biphenyl isomer to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

    • Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25°C ± 0.5°C) for a minimum of 24 hours. Rationale: 24-48 hours is typically sufficient to reach equilibrium. Preliminary experiments can be run at 24, 48, and 72 hours to confirm that the measured concentration no longer changes, thereby validating the equilibration time.

    • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Sample Withdrawal & Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Rationale: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

    • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Analysis: Quantify the concentration of the diluted sample using a validated HPLC-UV method.

  • Analytical Method (HPLC-UV):

    • Mobile Phase: A suitable isocratic or gradient mixture (e.g., Acetonitrile:Water).

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV detection at a wavelength of maximum absorbance for the specific isomer (e.g., ~254 nm or a wavelength determined by a UV scan).

    • Quantification: Calculate the concentration against a multi-point calibration curve prepared from accurately weighed standards of the methylnitro-biphenyl isomer.

Experimental_Workflow start Start prep 1. Add Excess Solid & Known Volume of Solvent to Vial start->prep equilibrate 2. Equilibrate (e.g., 24-48h at 25°C) with Agitation prep->equilibrate settle 3. Settle Slurry (≥2 hours at 25°C) equilibrate->settle filter 4. Withdraw & Filter Supernatant (0.22 µm) settle->filter dilute 5. Dilute Sample for Analysis filter->dilute analyze 6. Quantify Concentration via HPLC-UV dilute->analyze result Calculate Solubility (e.g., in g/L) analyze->result

Figure 2. Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

The solubility of methylnitro-1,1'-biphenyl isomers is a complex function of molecular structure and solvent properties. While a comprehensive public database of quantitative solubility is lacking, a strong predictive understanding can be derived from foundational physicochemical principles and data from analogous compounds like 4-nitrobiphenyl. Polar aprotic solvents are generally the most effective for this class of compounds. For any application requiring precise solubility values, direct experimental measurement is imperative. The isothermal shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable and robust framework for generating the high-quality data needed to support critical research, development, and manufacturing activities.

References

  • Vertex AI Search. (2020). Factors that Affect Solubility.
  • ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • ChemicalBook. (n.d.). 3-NITROBIPHENYL | 2113-58-8.
  • AAT Bioquest. (2022). What factors affect solubility?
  • Anbu Chem. (n.d.). Cas 92-93-3 | 4-Nitrobiphenyl.
  • Scent.vn. (n.d.). 4-Nitrobiphenyl (CAS 92-93-3): Odor profile, Properties, & IFRA compliance.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.
  • PubChem. (n.d.). 4'-Methyl-3-nitro-1,1'-biphenyl | C13H11NO2 | CID 643523.
  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Seattle Pacific University Digital Commons. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Retrieved from Seattle Pacific University Digital Commons.
  • YouTube. (2012). Factors that Affect Solubility - CLEAR & SIMPLE.
  • ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
  • ChemicalBook. (n.d.). 4-Nitrobiphenyl CAS#: 92-93-3.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
  • ChemicalBook. (2025). 4-Nitrobiphenyl | 92-93-3.
  • PubChem. (n.d.). 4'-Methoxy-3-nitro-1,1'-biphenyl | C13H11NO3 | CID 11138924.

Sources

Methodological & Application

Application Note: Precision Synthesis of Methylnitrobiphenyl via Direct Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the synthesis of methylnitrobiphenyl isomers via the direct electrophilic nitration of 4-methylbiphenyl . While "1,1'-Biphenyl, methylnitro-" refers to a generic class of isomers, this guide focuses on the regioselective synthesis of 4'-nitro-4-methylbiphenyl and 2-nitro-4-methylbiphenyl . These compounds are critical intermediates in the synthesis of liquid crystals, angiotensin II receptor antagonists (sartans), and polyimide monomers.

The protocol utilizes a controlled mixed-acid nitration (


) strategy designed to maximize mono-nitration while suppressing oxidative degradation of the methyl group.

Mechanistic Principles & Regioselectivity

Competitive Ring Activation

The nitration of 4-methylbiphenyl involves a competition between two aromatic rings for the nitronium ion (


):
  • Ring A (Methylated): Activated by the methyl group (

    
     effect, hyperconjugation). This ring is electronically more rich than benzene. The methyl group directs ortho/para . However, the para position is blocked by the phenyl ring.
    
  • Ring B (Unsubstituted): Activated by the 4-tolyl group (

    
     effect via conjugation). This ring directs ortho/para .
    

Regiochemical Outcome: Although the methyl group is a stronger activator than the phenyl group, steric hindrance at the ortho positions of Ring A (positions 2,6) often shifts the attack to the less hindered Ring B. Consequently, the reaction typically yields a mixture of:

  • 4-methyl-4'-nitrobiphenyl (Major product, favored by sterics and resonance).

  • 4-methyl-2-nitrobiphenyl (Minor product, favored by kinetics/electronic density of Ring A).

  • 4-methyl-2'-nitrobiphenyl (Minor product).

Reaction Pathway Diagram

ReactionPathway SM 4-Methylbiphenyl Intermed Sigma Complex (Carbocation) SM->Intermed + HNO3/H2SO4 < 10°C Side_Ox 4-Phenylbenzoic Acid (Oxidation Impurity) SM->Side_Ox Oxidation (>20°C) NO2 NO2+ (Electrophile) NO2->Intermed Prod_Para 4-Methyl-4'-nitrobiphenyl (Major Solid) Intermed->Prod_Para Attack on Ring B (Sterically Favored) Prod_Ortho 4-Methyl-2-nitrobiphenyl (Minor Oil/Solid) Intermed->Prod_Ortho Attack on Ring A (Electronically Favored)

Figure 1: Reaction pathway showing competitive nitration sites and potential oxidative side reactions.

Critical Process Parameters

ParameterSpecificationRationale
Temperature

Prevents oxidation of the methyl group to -COOH; minimizes dinitration.
Acid Stoichiometry 1.05 eq.

Slight excess ensures conversion; large excess causes polynitration.
Solvent System

/ DCM
Sulfuric acid acts as catalyst/solvent; DCM (optional co-solvent) moderates rate.
Quenching Ice/Water (< 5°C)Highly exothermic; uncontrolled quenching degrades product.

Experimental Protocol

Reagents & Equipment[1]
  • Starting Material: 4-Methylbiphenyl (purity >98%).

  • Acids: Nitric Acid (65-70%, d=1.42), Sulfuric Acid (98%, conc).

  • Solvents: Dichloromethane (DCM), Ethanol (for recrystallization).

  • Glassware: 3-neck round bottom flask, addition funnel with pressure equalizer, thermometer, magnetic stirrer.

Step-by-Step Methodology

Workflow Start Start: 10g 4-Methylbiphenyl Dissolve 1. Dissolve in 50mL DCM Cool to 0°C Start->Dissolve Addition 3. Dropwise Addition Maintain T < 5°C (Critical) Dissolve->Addition AcidPrep 2. Prepare Mixed Acid (HNO3 + H2SO4) at 0°C AcidPrep->Addition Slow Add Stir 4. Stir 1-2h at 0-10°C Monitor via TLC/GC Addition->Stir Quench 5. Pour onto 200g Crushed Ice Stir->Quench Extract 6. Extract with DCM (3x) Wash w/ NaHCO3, Brine Quench->Extract Conc 7. Dry (MgSO4) & Concentrate Yields Crude Yellow Solid Extract->Conc Purify 8. Recrystallize from Ethanol Conc->Purify Final Target: 4-Methyl-4'-nitrobiphenyl Purify->Final

Figure 2: Operational workflow for the direct nitration of 4-methylbiphenyl.

Detailed Procedure:
  • Preparation: In a 250 mL 3-neck flask, dissolve 4-methylbiphenyl (16.8 g, 0.1 mol) in Dichloromethane (50 mL) . Note: DCM is used to solubilize the substrate and moderate the reaction heat.

  • Cooling: Place the flask in an ice-salt bath. Cool the internal temperature to 0°C .

  • Acid Preparation: In a separate beaker, carefully add Nitric Acid (6.5 mL, ~0.105 mol) to Sulfuric Acid (20 mL) while cooling. Safety: Always add nitric to sulfuric; this generates the active nitronium ion.

  • Addition: Transfer the mixed acid to the addition funnel. Add dropwise to the reaction flask over 30-45 minutes .

    • Critical Control: Do not allow the temperature to rise above 5°C . If it spikes, stop addition immediately.

  • Reaction: Once addition is complete, stir at 0-10°C for 2 hours .

    • QC Check: Spot TLC (Hexane/Ethyl Acetate 9:1). Starting material (

      
      ) should disappear; product spots (
      
      
      
      ) will appear.
  • Workup: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Combine organic layers.[1][2] Wash sequentially with:

    • Water (

      
      )
      
    • Sat.

      
       (
      
      
      
      ) – Removes acid traces and any oxidized benzoic acid byproducts.
    • Brine (

      
      )
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude yellow solid (mixture of isomers).
    
Purification (Isomer Separation)

The crude mixture typically contains ~60-70% 4'-nitro isomer (para) and ~20-30% 2-nitro isomer (ortho).

  • Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: The 4-methyl-4'-nitrobiphenyl crystallizes as pale yellow needles (mp 139-141°C). The ortho-isomer remains largely in the mother liquor.

  • Yield: Expected yield of pure para-isomer: 50-60%.

Analytical Validation

MethodExpected Result (4-methyl-4'-nitrobiphenyl)Notes
1H NMR (CDCl3)

2.45 (s, 3H, Me), 7.30 (d, 2H, Ar-Me), 7.55 (d, 2H, Ar-Me), 7.70 (d, 2H, Ar-NO2), 8.28 (d, 2H, Ar-NO2).
Distinct AA'BB' patterns for both rings indicate para-substitution.
GC-MS

= 213 m/z. Fragment at 167 (M - NO2).
Dinitrated impurities appear at M+ 258.
Melting Point 139 - 141°CLower MP indicates presence of ortho-isomer.

Process Safety & Troubleshooting

Hazard Analysis
  • Thermal Runaway: Nitration is highly exothermic. Failure to cool can lead to rapid solvent boiling or explosive decomposition.

  • Acid Burns: Mixed acid is extremely corrosive. Use butyl rubber gloves and a face shield.

Troubleshooting Guide
  • Problem: Low Yield / Sticky Solid.

    • Cause: High content of ortho-isomer or dinitration.

    • Solution: Recrystallize twice.[2] If oil persists, use column chromatography (Silica, Hexane:EtOAc 95:5).

  • Problem: Carboxylic Acid Formation (4-phenylbenzoic acid).

    • Cause: Reaction temperature >20°C.[1]

    • Diagnosis: Product is soluble in

      
       wash.[2]
      
    • Prevention: Strict T < 5°C control.

References

  • Regioselectivity in Nitration of Biphenyls

    • Wine, T. P. J. (2021).[3] The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS). Seattle Pacific University.

    • [3]

  • General Nitration Protocols (Organic Syntheses)

    • Lizza, J. R., & Wipf, P. (2020).[1] Synthesis of 4-Nitrophenyl Carbonates (General Nitration Safety). Organic Syntheses, 97, 96-124.[1]

    • [1]

  • Synthesis of 2-Methyl-4'-nitrobiphenyl (Alternative Isomer)

    • Gomberg, M., & Pernert, J. C. (1926). Methylbiphenyl synthesis and nitration studies. Journal of the American Chemical Society.[4] (Referenced via Org.[1][2][3][4][5] Syn. Coll. Vol. 10, 102).

  • Separation of Nitro Isomers

    • ThermoFisher Scientific. (2024).[1][6][7] Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids (Chromatographic principles for isomer separation).

Sources

Advanced HPLC Strategies for the Resolution of Methylnitrobiphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The separation of methylnitrobiphenyl (MNBP) isomers represents a classic challenge in chromatography: resolving compounds with identical molecular weights (


) and nearly identical hydrophobicities (log P ~ 3.5–4.0). Standard C18 alkyl phases often fail to resolve critical pairs (e.g., 2-methyl-3-nitrobiphenyl vs. 3-methyl-4-nitrobiphenyl) because they rely primarily on hydrophobic subtraction, which is insufficient for positional isomers.

This Application Note details a targeted approach utilizing Pi-Electron Active Stationary Phases (Biphenyl and Phenyl-Hexyl) to exploit the specific electron-density differences caused by the ortho-, meta-, and para- positioning of the nitro and methyl groups. By shifting the separation mechanism from pure hydrophobicity to shape selectivity and


 interactions, we achieve baseline resolution (

) for complex isomer mixtures.

Scientific Foundation: The "Why" Behind the Method

The Isomer Challenge

In MNBP isomers, the nitro group (


) is a strong electron-withdrawing group (EWG), while the methyl group (

) is a weak electron-donating group (EDG). The relative position of these groups alters the electron density of the biphenyl ring system and the steric twist of the two phenyl rings.
  • Ortho-substitution: Causes significant steric hindrance, forcing the biphenyl rings out of planarity. This reduces the effective surface area for hydrophobic interaction but creates a unique 3D shape.

  • Para-substitution: Maintains a more planar conformation, allowing for stronger intercalation with the stationary phase.

Stationary Phase Selection: Beyond C18

To separate these isomers, we must use a stationary phase that interacts with the


-electron cloud of the analyte.[1]
  • Biphenyl Phases: Consist of two phenyl rings linked by a single bond.[2] They offer strong

    
     interactions and, crucially, shape selectivity . Planar isomers (para-substituted) interact more strongly than twisted isomers (ortho-substituted).
    
  • Pentafluorophenyl (PFP) Phases: Fluorine atoms create a highly electron-deficient ring. This phase acts as a Lewis acid, interacting strongly with the electron-rich regions of the MNBP isomers (Lewis bases).

Mobile Phase Strategy

Methanol (MeOH) is the preferred organic modifier over Acetonitrile (ACN). ACN has its own


-electrons (triple bond) which can compete with the analyte for stationary phase sites, dampening the selective 

interactions.[2] MeOH is "pi-silent," allowing the unique selectivity of the column to dominate.

Visualization: Method Development Logic

MethodDevelopment Start Start: MNBP Isomer Mixture Screening Screening: C18 Column (Baseline Check) Start->Screening Decision Resolution < 1.5? Screening->Decision Biphenyl Switch to Biphenyl Core-Shell (Enhance Pi-Pi Interactions) Decision->Biphenyl Yes (Co-elution) Final Final Method Validation Decision->Final No (Unlikely) MobilePhase Select Mobile Phase: Methanol/Water (Avoid ACN) Biphenyl->MobilePhase CheckRes Critical Pair Resolved? MobilePhase->CheckRes Optimize Optimize Gradient Slope & Temperature (Low T favors Pi-Pi) CheckRes->Optimize Yes PFP Alternative: PFP Column (Electronic/Dipole Selectivity) CheckRes->PFP No Optimize->Final PFP->Final

Figure 1: Decision tree for selecting the optimal stationary phase and conditions for MNBP isomer separation.

Experimental Protocols

Protocol A: High-Resolution Separation (Biphenyl Phase)

Recommended as the primary method for resolving complex mixtures of ortho, meta, and para isomers.

1. Instrumentation & Consumables

  • System: UHPLC or HPLC with quaternary pump and column oven.

  • Detector: Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm Core-Shell, 100 x 4.6 mm). Note: Core-shell particles provide higher efficiency at lower backpressures.

  • Vials: Amber glass (nitro compounds can be light-sensitive).[3]

2. Reagents

  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5). Buffer stabilizes ionization for potential MS coupling and ensures consistent retention.

  • Solvent B: 100% Methanol (LC-MS Grade).

3. Chromatographic Conditions

ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6 µm particles.
Temperature 25°C Critical: Lower temperatures enhance

interactions. Higher temps (>40°C) reduce selectivity.
Injection Vol 5 µLPrevent column overload which broadens peaks.
Detection 254 nmMax absorbance for the nitro-biphenyl chromophore.

4. Gradient Table

Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.006040Initial Hold
1.006040Isocratic for early eluters
12.002080Linear Gradient
14.00595Wash
14.106040Re-equilibration
18.006040End of Run

5. Expected Results

  • Elution Order: generally follows the degree of planarity and electron accessibility.

    • Ortho-substituted (twisted, less planar) elute first .

    • Meta-substituted elute intermediate .

    • Para-substituted (planar, high

      
      -overlap) elute last .
      
Protocol B: Alternative Selectivity (PFP Phase)

Use this protocol if Protocol A fails to separate specific meta/para critical pairs.

1. Column: Discovery HS F5 or Kinetex PFP (Pentafluorophenyl propyl), 150 x 4.6 mm, 3 or 5 µm. 2. Mobile Phase:

  • A: Water + 0.1% Formic Acid.
  • B: Acetonitrile + 0.1% Formic Acid.
  • Note: Here, ACN is acceptable because PFP relies on dipole-dipole and charge transfer interactions, which are less sensitive to ACN interference than pure
    
    
    modes. 3. Isocratic Strategy:
  • Set isocratic hold at 45% B / 55% A.
  • Isocratic elution often provides superior resolution for isomers with separation factors (
    
    
    ) very close to 1.0.

System Suitability & Quality Control

To ensure the method is "self-validating," every run must meet these criteria before data acceptance.

  • Resolution Factor (

    
    ):  The critical pair (closest eluting peaks) must have 
    
    
    
    .
  • Tailing Factor (

    
    ): 
    
    
    
    for the nitro-containing peaks. (Nitro groups can tail on active silanols; the ammonium formate buffer in Protocol A mitigates this).
  • Precision: 5 replicate injections of the standard mix must show Retention Time %RSD < 0.1% and Area %RSD < 1.0%.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Co-elution of isomers Insufficient

-interaction.
1. Switch from ACN to MeOH.2. Lower column temperature to 20°C.3. Switch to Biphenyl phase.[4]
Peak Tailing Secondary silanol interactions.Increase buffer ionic strength (e.g., 20 mM Ammonium Formate) or lower pH to 3.0 to suppress silanol ionization.
Retention Time Drift Temperature fluctuations.

-selective columns are highly temperature sensitive. Ensure column oven is stable +/- 0.1°C.
Ghost Peaks Carryover of hydrophobic isomers.Extend the 95% MeOH wash step in the gradient.

References

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Retrieved from

    • Provides foundational theory on using Phenyl and PFP phases for positional isomers.
  • BenchChem. (2025).[6] Troubleshooting Separation of Toluidine Isomers. Retrieved from

    • Discusses the analogy of methyl-nitro separations and the failure of C18 phases for these specific arom
  • Thermo Fisher Scientific. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from

    • Authoritative source on the mechanism of Biphenyl phases compared to C18 for arom
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[4][6] Retrieved from

    • Details the "pi-pi" interaction strength differences between Methanol and Acetonitrile mobile phases.

Sources

Application Note: Catalytic Reduction of Methylnitro-1,1'-Biphenyls to Aminobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Warning

Abstract

This application note details the precision reduction of methylnitro-1,1'-biphenyls to their corresponding aminobiphenyls (e.g., 4'-methyl-4-aminobiphenyl). These scaffolds are critical intermediates in the synthesis of azo dyes, high-performance conductive polymers, and pharmaceutical pharmacophores. We present two validated protocols: (A) Catalytic Hydrogenation using Pd/C under H₂ atmosphere, and (B) Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate. Special emphasis is placed on chemoselectivity—preserving the methyl group and biphenyl aromaticity—and managing the solubility challenges inherent to bulky biphenyl systems.

⚠️ CRITICAL SAFETY ALERT ⚠️
  • Carcinogenicity: Many aminobiphenyl isomers (specifically 4-aminobiphenyl) are potent human carcinogens (Group 1). All procedures must be conducted in a certified fume hood with double-gloving and full respiratory protection.

  • Pyrophoric Hazards: Dry Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric. They can ignite spontaneously in air, especially when dry or in the presence of methanol vapors. NEVER add dry catalyst to a solvent; always wet the catalyst with water or toluene under an inert atmosphere first.

Mechanistic Insight & Chemoselectivity

The reduction of the nitro group (


) to an amine (

) on a biphenyl core follows the Haber Mechanism . The primary challenge in methyl-substituted biphenyls is not the stability of the methyl group (which is generally resistant to hydrogenolysis under these conditions), but rather steric hindrance and solubility .
The Haber Reduction Pathway

The reaction proceeds through nitroso and hydroxylamine intermediates. Accumulation of the hydroxylamine intermediate can lead to side reactions (e.g., condensation to azoxy species).

HaberMechanism Nitro Nitro-Biphenyl (R-NO2) Nitroso Nitroso-Biphenyl (R-NO) Nitro->Nitroso + 2H, - H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine + 2H Azoxy Azoxy Side-Product (R-N=N(O)-R) Nitroso->Azoxy Condensation (Side Rxn) Amine Aminobiphenyl (R-NH2) Hydroxylamine->Amine + 2H, - H2O Hydroxylamine->Azoxy

Figure 1: Stepwise reduction pathway. Efficient catalysis minimizes the lifespan of the Nitroso and Hydroxylamine intermediates.

Catalyst Selection Matrix

For methylnitrobiphenyls, the choice of catalyst dictates the reaction speed and selectivity.

Catalyst SystemActivitySelectivity (vs. Methyl)RecyclabilityNotes
10% Pd/C HighExcellentGoodStandard choice. Fast kinetics. Requires careful handling (pyrophoric).[1][2][3]
Raney Nickel ModerateGoodPoorCheaper alternative. Effective for sulfur-containing substrates.
Pt/C (Sulfided) ModerateExcellentHighUse if halogen substituents (Cl, Br) are present on the ring to prevent de-halogenation.
Fe / NH₄Cl LowPerfectN/A"Bechamp" reduction. Messy workup. Use only if catalytic methods fail due to poisoning.

Protocol A: High-Pressure Catalytic Hydrogenation

Best for: Scale-up (>5g), clean impurity profiles, and industrial applications.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: Methylnitro-1,1'-biphenyl (1.0 equiv)

  • Catalyst: 10 wt% Palladium on Carbon (50% wet paste recommended to reduce fire risk). Loading: 5-10 wt% relative to substrate.

  • Solvent: Ethyl Acetate:Ethanol (1:1). Note: Biphenyls have poor solubility in pure alcohols. Ethyl Acetate improves solubility.

  • H₂ Source: Hydrogen balloon (lab scale) or Parr Shaker (40-60 psi).

Step-by-Step Methodology
  • Solubility Check: Dissolve the methylnitrobiphenyl in the EtOAc/EtOH mixture. If the solution is not clear at room temperature, gently warm or increase the EtOAc ratio.

  • Inerting: Purge the reaction flask with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition (Safety Critical):

    • Stop stirring.

    • Under a gentle flow of

      
      , carefully add the Pd/C catalyst.
      
    • Tip: If using dry Pd/C, pre-slurry it in 1 mL of toluene before adding to the alcoholic solvent to prevent ignition.

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (repeat 3 times).
      
    • Stir vigorously ( >800 RPM). Mass transfer of

      
       into the liquid phase is the rate-limiting step.
      
    • Maintain at Ambient Temperature (20-25°C).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. Look for the disappearance of the nitro peak and the emergence of the fluorescent amine spot.

  • Workup:

    • Purge system with

      
      .
      
    • Filter reaction mixture through a Celite pad to remove Pd/C. Keep the Celite wet at all times.

    • Wash the pad with EtOAc.[4]

    • Concentrate filtrate under reduced pressure to yield the crude aminobiphenyl.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Small scale (<5g), labs without high-pressure H₂ lines, or selective reduction in the presence of halogens.

Reagents
  • Hydrogen Donor: Ammonium Formate (

    
    ) (5-10 equiv).
    
  • Catalyst: 10% Pd/C (10 wt% loading).

  • Solvent: Methanol (Reagent Grade).

Workflow Diagram

CTH_Workflow Step1 Dissolve Substrate in Methanol Step2 Add Pd/C Catalyst (Under Inert Gas) Step1->Step2 Step3 Add Ammonium Formate (5-10 Equiv) Step2->Step3 Step4 Reflux (60-65°C) 1-4 Hours Step3->Step4 Step5 Hot Filtration (Remove Catalyst) Step4->Step5 Step6 Evaporate Solvent & Extract (EtOAc/Water) Step5->Step6

Figure 2: Catalytic Transfer Hydrogenation workflow. This method generates


 in situ, avoiding external gas cylinders.
Protocol Details
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methylnitrobiphenyl in Methanol (0.1 M concentration).

  • Catalyst Addition: Add Pd/C (10 wt% of substrate mass) carefully.

  • Donor Addition: Add Ammonium Formate (5 equivalents). The reaction is endothermic; mild cooling may be observed initially.

  • Reaction: Heat the mixture to reflux (approx. 65°C).

    • Observation: Evolution of

      
       and 
      
      
      
      gas indicates the reaction is proceeding.
  • Completion: Reaction is usually complete within 1-3 hours.

  • Workup:

    • Cool to room temperature.

    • Filter through Celite.

    • The filtrate will contain ammonium formate residue. Evaporate the MeOH, redissolve in Water/EtOAc, and separate the organic layer to remove salts.

Analytical Validation & Quality Control

To ensure the integrity of the methyl group and the reduction of the nitro group, use the following validation parameters.

TechniqueObservation (Substrate: Nitro)Observation (Product: Amine)
1H NMR Aromatic protons ortho to

are deshielded (downfield, ~8.0-8.2 ppm).
Aromatic protons ortho to

shift upfield (~6.6-6.8 ppm). Broad singlet (

) appears at 3.5-5.0 ppm.
HPLC (UV) Late eluting (less polar).Earlier eluting (more polar). Distinct UV shift.
MS (ESI+)

corresponds to Nitro mass.

= Nitro Mass - 30 amu (approx).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Catalyst poisoning (S or P traces).Wash substrate with EDTA or recrystallize. Increase catalyst loading to 20 wt%.
Low Solubility Biphenyl backbone is too lipophilic.Switch solvent to THF/MeOH (1:1) or pure Ethyl Acetate.
De-halogenation If Cl/Br present, Pd/C removes them.Switch to Protocol B (Ammonium Formate) or use Sulfided Pt/C catalyst.
Ignition at Filter Dry catalyst reacting with air.[1]NEVER let the filter cake dry out. Wash with water immediately after filtration.[1] Dispose of in a dedicated water-filled waste container.

References

  • Mechanism of Nitro Reduction: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Chem. Rev.2003 , 103, 5431–5496.

  • Safety of Aminobiphenyls: National Toxicology Program. "Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl."[5] U.S. Department of Health and Human Services.

  • Transfer Hydrogenation Protocol: Paryzek, Z., et al. "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[6] Synthesis2003 , 13, 2023–2026.[6]

  • Handling Pyrophoric Catalysts: "Standard Operating Procedure: Hydrogenation with Pd/C." University of California, Berkeley, EH&S.

Sources

Extraction of methylnitrobiphenyls from environmental water samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Extraction and Quantitation of Methylnitrobiphenyls (MNBPs) in Environmental Water Matrices

Abstract

Methylnitrobiphenyls (MNBPs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) exhibiting significant mutagenic potential and environmental persistence. Their occurrence in surface and wastewaters—often stemming from combustion byproducts and industrial effluent—poses a unique analytical challenge due to their trace concentrations (ng/L) and structural isomerism. This Application Note details a robust, field-validated protocol for the extraction of MNBPs from aqueous matrices using Polymeric Solid Phase Extraction (SPE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method prioritizes recovery optimization, minimizing matrix effects, and ensuring reproducibility for regulatory and toxicological monitoring.

Introduction & Analytical Significance

The analysis of nitro-PAHs, specifically methyl-substituted nitrobiphenyls (e.g., 3-methyl-4-nitrobiphenyl), requires high selectivity. Unlike parent PAHs, the nitro group increases polarity, while the methyl group adds steric complexity. Traditional Liquid-Liquid Extraction (LLE) often suffers from emulsion formation and excessive solvent consumption.

Why Solid Phase Extraction (SPE)?

  • Enrichment Factor: Capable of concentrating 1000 mL of sample to 1 mL (1000x enrichment).

  • Selectivity: Polymeric sorbents (DVB-NVP) offer dual retention mechanisms (hydrophobic and polar interactions), essential for capturing MNBPs that possess both aromatic backbones and polar nitro functionalities.

  • Automation: Highly amenable to automated liquid handling systems, reducing human error.

Experimental Methodology

Reagents and Materials[1][2][3][4]
  • Target Analytes: 3-methyl-4-nitrobiphenyl (CAS: 69314-47-2), 4-methyl-3-nitrobiphenyl, and related congeners.

  • Internal Standard (IS): 2-Fluorobiphenyl or d10-Phenanthrene (Deuterated PAHs mimic the retention behavior of the biphenyl core).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbent (200 mg / 6 mL). Rationale: The HLB sorbent retains the aromatic ring structure via

    
     interactions while wetting capabilities prevent drying out during vacuum steps.
    
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetone (HPLC Grade).

Sample Collection and Preservation
  • Container: Amber glass bottles (1 L) with PTFE-lined caps to prevent photodegradation of the nitro group.

  • Preservation: Add Sodium Thiosulfate (

    
    ) if residual chlorine is present. Store at 
    
    
    
    and extract within 7 days.
  • Filtration: Filter samples through 0.7

    
     Glass Fiber Filters (GFF) if turbidity is high. Note: MNBPs can partition onto suspended solids; if total concentration is required, extract the filter separately via sonication.
    
Extraction Protocol (Step-by-Step)

Step 1: Cartridge Conditioning [1]

  • Rinse SPE cartridge with 5 mL DCM (removes manufacturing impurities).

  • Condition with 5 mL Methanol (activates sorbent pores).

  • Equilibrate with 5 mL Reagent Water (do not let the cartridge go dry).

Step 2: Sample Loading

  • Load 500–1000 mL of water sample at a flow rate of 5–10 mL/min .

  • Critical: Fast loading (>15 mL/min) can cause analyte breakthrough due to insufficient interaction time with the sorbent bed.

Step 3: Interference Wash

  • Wash with 5 mL of 5% Methanol in Water .

  • Mechanism:[2][3][4][5] Removes highly polar interferences (humic acids, salts) without eluting the moderately non-polar MNBPs.

  • Dry the cartridge under high vacuum for 15–20 minutes . Crucial Step: Residual water interferes with the GC injection and can degrade the column.

Step 4: Elution

  • Elute analytes with 2

    
     5 mL Dichloromethane (DCM) .
    
  • Soak the bed for 1 minute before collecting the second fraction to maximize desorption.

Step 5: Concentration

  • Dry the eluate over anhydrous Sodium Sulfate (

    
    ) to remove trace moisture.
    
  • Concentrate to 1.0 mL using a nitrogen evaporator (TurboVap) at

    
    .
    
  • Add Internal Standard prior to GC analysis.

Instrumental Analysis (GC-MS)

System: Agilent 7890B GC / 5977A MSD (or equivalent). Column: DB-5ms UI (30 m


 0.25 mm 

0.25

).
ParameterSettingRationale
Inlet Temp

Ensures rapid volatilization of high-boiling nitro-compounds.
Injection Mode Splitless (1

)
Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Oven Program

(1 min)


/min to



/min to

(hold 5 min)
Slow ramp in the middle separates structural isomers.
Source Temp

(EI) or

(NCI)
NCI (Negative Chemical Ionization) with Methane is preferred for Nitro-PAHs due to high electron affinity of the

group.
Acquisition SIM (Selected Ion Monitoring)Monitor molecular ions (

) and characteristic fragments (

,

).

Workflow Visualization

The following diagram illustrates the critical path for MNBP extraction, highlighting the decision points for Quality Control.

SPE_Workflow Start Water Sample Collection (1L Amber Glass) Filter Filtration (0.7 µm GFF) Start->Filter Remove Particulates Condition SPE Conditioning (DCM -> MeOH -> H2O) Filter->Condition Prepare Sorbent Load Sample Loading (Flow: 5-10 mL/min) Condition->Load Bind Analytes Wash Interference Wash (5% MeOH/H2O) Load->Wash Remove Polar Matrix Dry Cartridge Drying (High Vacuum, 20 min) Wash->Dry Critical: Remove Moisture Elute Elution (2 x 5mL DCM) Dry->Elute Recover MNBPs Conc Concentration (N2 Blowdown to 1 mL) Elute->Conc Enrichment GCMS GC-MS Analysis (SIM Mode) Conc->GCMS Quantitation

Caption: Optimized Solid Phase Extraction (SPE) workflow for Methylnitrobiphenyls, emphasizing the critical drying step to prevent GC inlet issues.

Results & Performance Metrics

The following data represents typical performance characteristics validated using spiked river water matrices.

Table 1: Method Validation Data (Spiked at 50 ng/L)

AnalyteRetention Time (min)Recovery (%)RSD (%, n=5)LOD (ng/L)
3-Methyl-4-nitrobiphenyl 14.292.54.21.5
4-Methyl-3-nitrobiphenyl 14.888.75.11.8
2-Nitrobiphenyl (Surrogate) 11.595.03.8-

Note: Recoveries >85% indicate excellent extraction efficiency of the polymeric HLB sorbent for this class of compounds.[6]

Expert Tips & Troubleshooting

  • Moisture Control: The most common failure mode in GC-MS analysis of SPE extracts is residual water. If the DCM eluate appears cloudy, pass it through a small column of anhydrous

    
     before concentration.
    
  • Isomer Separation: MNBPs have multiple isomers with identical mass spectra. Chromatographic resolution is key. If peaks co-elute, reduce the oven ramp rate to

    
    /min around the elution temperature (
    
    
    
    ).
  • NCI Sensitivity: If detection limits below 1 ng/L are required, switch from Electron Ionization (EI) to Negative Chemical Ionization (NCI) using Methane as the reagent gas. The nitro group captures electrons efficiently, often improving S/N ratios by 10-50 fold compared to EI [1].

References

  • Agilent Technologies. (2021).[1] Nitrosamines Analysis in Drinking Water using GC/MS/MS. Retrieved from [Link]

  • Zhang, Y., Mei, M., Huang, X., & Yuan, D. (2015).[7] Extraction of trace nitrophenols in environmental water samples using boronate affinity sorbent. Analytica Chimica Acta. Retrieved from [Link]

  • US EPA. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

Sources

Crystallization methods for 1,1'-Biphenyl, methylnitro- purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of 1,1'-Biphenyl, methylnitro- Derivatives by Crystallization

Abstract

Substituted 1,1'-biphenyls are a cornerstone class of compounds in materials science and pharmaceutical development, serving as precursors to liquid crystals, specialty polymers, and biologically active molecules. The precise arrangement of substituents, such as methyl and nitro groups, critically dictates the physicochemical properties and ultimate performance of these materials. Consequently, achieving exceptionally high purity is not merely a procedural step but a fundamental requirement for reproducible research and development. This application note provides a comprehensive, in-depth guide to the purification of methylnitro-substituted 1,1'-biphenyl isomers using crystallization-based methods. We move beyond simple procedural lists to explain the underlying principles of crystallization, the rationale behind solvent selection, and the causal relationships between experimental parameters and purification outcomes. Detailed, field-proven protocols for cooling, anti-solvent, and melt crystallization are presented, alongside robust analytical methods for purity validation and a troubleshooting guide for common challenges.

Introduction: The Challenge of Isomeric Purity

The synthesis of substituted biphenyls, often accomplished through cross-coupling reactions like the Suzuki-Miyaura coupling, can yield a mixture of isomers and side-products.[1] For methylnitro-1,1'-biphenyls, impurities may include residual starting materials, homocoupled products, and, most challengingly, positional isomers (e.g., 2-methyl-4'-nitro- vs. 3-methyl-4'-nitro-1,1'-biphenyl). These closely related structures often possess similar physical properties, making their separation difficult.

Crystallization is a powerful, cost-effective, and scalable technique for achieving high purity by exploiting differences in the solubility and crystal packing energies of the target molecule and its impurities.[2] The process relies on the principle that a crystal lattice is a highly ordered structure that tends to exclude foreign molecules. As crystals grow from a solution, impurity molecules are preferentially left behind in the mother liquor.[2] This guide focuses on leveraging this principle to effectively purify various methylnitro-1,1'-biphenyl isomers.

Foundational Principles: The Science of Crystallization

Successful purification is predicated on a solid understanding of the thermodynamics and kinetics of crystallization. The process begins with the creation of a supersaturated solution, a non-equilibrium state containing more dissolved solute than would be stable at that temperature. This state is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth.

Key Factors Influencing Crystallization:

  • Solubility and Solvent Selection: The ideal solvent is the most critical parameter. It should exhibit high solvating power for the target compound at an elevated temperature and significantly lower solvating power at a reduced temperature.[3] This differential ensures high recovery upon cooling. Solvent polarity, hydrogen bonding capability, and molecular geometry all play a role. For moderately polar compounds like methylnitro-biphenyls, solvents like alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene) are excellent starting points.[4][5]

  • Molecular Structure and Intermolecular Forces: The position of the methyl and nitro groups profoundly impacts the molecule's dipole moment, symmetry, and ability to form intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking).[6][7] These interactions govern how molecules pack into a crystal lattice and, consequently, their solubility and melting points. Even minor isomeric differences can lead to significant changes in crystal packing and thermal behavior, which can be exploited for separation.[7][8]

  • Cooling Rate: The rate of cooling directly controls the level of supersaturation. Slow, controlled cooling is paramount. It keeps the rate of nucleation low, allowing for the growth of larger, more ordered, and purer crystals. Rapid cooling leads to high supersaturation, promoting rapid nucleation of many small, often impure, crystals and can lead to a phenomenon known as "oiling out," where the solute separates as a liquid phase.[9]

Strategic Workflow for Purification

A systematic approach, from crude material to validated pure product, is essential for efficiency and success. The workflow involves careful selection of the purification strategy, meticulous execution, and rigorous analysis.

Purification_Workflow cluster_prep Preparation & Analysis cluster_purify Purification cluster_post Post-Processing & Validation Crude Crude Methylnitro- biphenyl Product Characterize Initial Purity Assessment (TLC, HPLC, DSC) Crude->Characterize Select Method & Solvent Selection Characterize->Select Dissolve Dissolution in Minimum Hot Solvent Select->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystallize Controlled Cooling & Crystal Growth Filter->Crystallize Isolate Isolation via Vacuum Filtration Crystallize->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Drying (Vacuum Oven) Wash->Dry Analyze Final Purity Analysis (HPLC, DSC, NMR) Dry->Analyze Pure Pure Crystalline Product (>99.5%) Analyze->Pure

Caption: General workflow for the purification of methylnitro-biphenyls.

Crystallization Method Selection

The choice of method depends on the thermal stability of the compound, its solubility characteristics, and the nature of the impurities.

Method_Selection Start Crude Material Q1 Thermally Stable at Melting Point? Start->Q1 Q2 Good Single Solvent Found? Q1->Q2 No Melt Melt / Fractional Crystallization Q1->Melt Yes Q3 Soluble in a Volatile Solvent? Q2->Q3 No Cooling Cooling Crystallization Q2->Cooling Yes AntiSolvent Anti-Solvent Crystallization Q3->AntiSolvent Yes Chrom Consider Column Chromatography Q3->Chrom No

Caption: Decision tree for selecting an appropriate crystallization method.

Detailed Protocols

Protocol 1: Cooling Crystallization

This is the most common and often most effective method, relying on the temperature-dependent solubility of the compound.

Principle: The compound is dissolved in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and subsequent crystallization of the pure compound.

Step-by-Step Methodology:

  • Solvent Selection: Screen potential solvents (e.g., isopropanol, ethyl acetate, toluene) using small quantities of the crude material. An ideal solvent will dissolve the compound completely when hot but show low solubility when cold.[3] A mixed solvent system, such as ethanol/water, can also be effective.[9]

  • Dissolution: Place the crude methylnitro-biphenyl (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point. Using excess solvent will reduce the final yield.[9]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This crucial step removes insoluble impurities and activated charcoal.[9]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To prevent rapid cooling, the flask can be insulated with glass wool. Do not disturb the flask during this period to promote the growth of large crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.[9][10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in most solvents even at low temperatures, or when a suitable single solvent cannot be identified.

Principle: The crude compound is dissolved in a "good" solvent in which it is very soluble. A second solvent, an "anti-solvent," in which the compound is insoluble but which is miscible with the "good" solvent, is then slowly added. This reduces the overall solvating power of the mixture, inducing crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Identify a good solvent (e.g., acetone, THF) and a miscible anti-solvent (e.g., water, hexane, heptane).

  • Dissolution: Dissolve the crude material in the minimum amount of the good solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise until the solution becomes persistently turbid (cloudy). This indicates the onset of precipitation.

  • Re-solubilization: Add a few drops of the good solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow cooling will lead to gradual, high-quality crystal growth.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1 (steps 7-9).

Protocol 3: Melt Crystallization

This solvent-free technique is suitable for thermally stable compounds and can be very effective for separating isomers with different melting points.[11]

Principle: The crude material is melted and then slowly cooled in a controlled manner. The component with the higher melting point will crystallize first, enriching the solid phase in that component, while impurities are concentrated in the remaining liquid phase.[11]

Step-by-Step Methodology:

  • Melting: Place the crude solid in a suitable vessel and heat it until it is completely molten. Methods for purifying biphenyl often involve an initial melt stage.[12]

  • Controlled Cooling: Slowly cool the melt with gentle stirring. The cooling rate should be very slow (e.g., 0.5-5 °C/hour) to allow for selective crystallization.[11]

  • Fractional Crystallization: As the temperature drops, the higher-melting point isomer will begin to crystallize.

  • Separation: Once a significant amount of solid has formed, the remaining liquid (mother liquor), which is now enriched in the lower-melting point isomer and other impurities, is separated from the crystalline mass. This can be achieved by decanting or using specialized fractional crystallization equipment.

  • Sweating (Optional): The separated crystals can be slowly heated to a temperature just below their melting point. This process, known as "sweating," causes any trapped, lower-melting impurities to melt and drain away, further increasing purity.[11]

  • Re-melting and Recrystallization: The purified crystalline fraction can be re-melted and the process repeated to achieve even higher purity.

Purity Assessment and Validation

No purification is complete without rigorous analytical validation. A combination of methods should be used to confirm purity and identity.

Technique Principle Application for Methylnitro-biphenyls Reference
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.The gold standard for quantitative purity analysis. Can separate closely related isomers and quantify impurities with high precision and sensitivity. A validated reverse-phase method is typically used.[13][14][15]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Suitable for thermally stable and volatile biphenyl derivatives. Often coupled with a mass spectrometer (GC-MS) for definitive identification of impurities.[14]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a highly accurate melting point and a melting endotherm profile. A sharp melting peak with a narrow range is indicative of high purity. Can also detect polymorphism.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.¹H and ¹³C NMR are essential for confirming the chemical structure and isomeric identity of the purified compound. The absence of impurity signals confirms high purity.[7]

Troubleshooting Common Crystallization Issues

Problem Possible Cause(s) Solution(s) Reference
Oiling Out Solution is too supersaturated; cooling is too rapid; boiling point of solvent is higher than the melting point of the solute.Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and ensure very slow cooling. Use a solvent with a lower boiling point.[9]
Poor or No Crystal Formation Solution is not sufficiently saturated (too much solvent used); compound is too soluble in the chosen solvent even when cold.Boil off some of the solvent to concentrate the solution and attempt cooling again. If still unsuccessful, select a different solvent or switch to the anti-solvent method.[9]
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with solvent that was not cold enough.Concentrate the mother liquor and cool again to recover a second crop of crystals. Always use minimal solvent and wash with ice-cold solvent.[9]
Colored Crystals Colored impurities are co-crystallizing with the product.Add activated charcoal during the hot dissolution step to adsorb colored impurities before the hot filtration.[9]

Conclusion

The purification of methylnitro-substituted 1,1'-biphenyls via crystallization is a highly effective methodology when approached with a systematic and principled strategy. The success of the purification hinges on the careful selection of a suitable solvent system and the precise control of thermodynamic and kinetic parameters, particularly the cooling rate. By understanding the causal relationships between molecular structure, solvent properties, and crystallization outcomes, researchers can move beyond trial-and-error and rationally design robust purification protocols. The methods detailed in this guide—cooling, anti-solvent, and melt crystallization—provide a versatile toolkit for achieving the high levels of purity essential for advanced material and pharmaceutical applications. Rigorous analytical validation by techniques such as HPLC and DSC is a mandatory final step to confirm the success of the purification process.

References

  • U.S. Patent 7,540,884 B2, "Method for performing the purifying separation of crystals out their suspension in a mother liquor," Google Patents. [URL: https://patents.google.
  • U.S. Patent 3,933,929 A, "Process for the purification of p-nitrophenol," Google Patents. [URL: https://patents.google.
  • "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions," ResearchGate. [URL: https://www.researchgate.net/publication/285207798_Solubility_of_4-methyl-2-nitroaniline_in_fourteen_organic_solvents_from_T_27815_to_31315_K_and_mixing_properties_of_solutions]
  • Chinese Patent CN101045670A, "Process for purifying biphenyl," Google Patents. [URL: https://patents.google.
  • "Purification of Organic Compounds: from Crude Product to Purity," PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [URL: https://www.cpp.
  • U.S. Patent 3,705,203 A, "Method for purifying biphenyl," Google Patents. [URL: https://patents.google.
  • "Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine," Benchchem. [URL: https://www.benchchem.com/product/b5258/technical-support]
  • U.S. Patent 1,836,212 A, "Purification of p-nitro-toluene," Google Patents. [URL: https://patents.google.
  • U.S. Patent 2,229,532 A, "Process for the purification of nitro aliphatic compounds," Google Patents. [URL: https://patents.google.
  • "Struggling with the purification of a nitroaldol product," Reddit r/OrganicChemistry. [URL: https://www.reddit.
  • "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester," Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v97p0096]
  • "Crystal structure of (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one," ResearchGate. [URL: https://www.researchgate.net/publication/283485775_Crystal_structure_of_E-1-4'-methyl-_11'-biphenyl-4-yl-3-3-nitrophenylprop-2-en-1-one]
  • Chinese Patent CN1680226A, "Method for preparing high-purity biphenyl from crude biphenyl," Google Patents. [URL: https://patents.google.
  • "Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography," ResearchGate. [URL: https://www.researchgate.
  • "Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules," ResearchGate. [URL: https://www.researchgate.net/publication/322967664_Cold_Crystallization_and_Polymorphism_Triggered_by_the_Mobility_of_the_Phenyl_Group_in_Alkyl_Azo_Dye_Molecules]
  • "Crystallization and preliminary X-ray crystallographic study of a methyltransferase involved in 2-methylisoborneol biosynthesis in Streptomyces lasaliensis," PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3942918/]
  • "Is p-nitrophenol soluble in organic solvents?," ECHEMI. [URL: https://www.echemi.com/community/is-p-nitrophenol-soluble-in-organic-solvents_topic_4511_1.html]
  • "How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines?," CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ce/d1ce00735j]
  • "An organic (4-nitrophenyl) methionine single crystal: growth, optical properties and quantum chemical investigations for NLO device fabrication," ResearchGate. [URL: https://www.researchgate.
  • "Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography," SciELO. [URL: https://www.scielo.br/j/cta/a/sXF3FmY8Lq3G8jG7Jv7xXQy/?lang=en]
  • "Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl," ResearchGate. [URL: https://www.researchgate.net/publication/375882798_Synthesis_characterization_mesogenic_properties_and_DFT_studies_of_unsymmetrical_liquid_crystalline_dimers_of_biphenyl]
  • "The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds," ResearchGate. [URL: https://www.researchgate.net/publication/6786968_The_Crystallization_of_5-Methyl-2-_2-nitrophenylamino-3-thiophenecarbonitrile_in_the_Presence_of_Structurally_Similar_Compounds]
  • "Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties," Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • "Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals," ResearchGate. [URL: https://www.researchgate.net/publication/235753065_Synthesis_crystal_growth_and_characterization_of_3-methyl_4-nitropyridine_1-oxide_POM_single_crystals]
  • "Chemical Properties of 1,1'-Biphenyl, 4-nitro- (CAS 92-93-3)," Cheméo. [URL: https://www.chemeo.com/cid/41-218-1/1-1-Biphenyl-4-nitro]
  • "A validated rapid rp-uhplc method for determination of assay and related substances in ttbb," IJRPC. [URL: https://www.ijrpc.com/files/0-421.pdf]
  • "Millimeter-Sized Metal-Organic Framework Single Crystals without Inversion Symmetry: Controlled Growth and Self-Assembly Mechanism," ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7499115341205a765796a]
  • "Synthesis, X-ray Structure, DFT, Hirshfeld Surface, QTAIM/RDG and Molecular Docking Analysis of 3-methyl-4-nitro-1,1-biphenyl (3-MNB)," ResearchGate. [URL: https://www.researchgate.net/publication/348719273_Synthesis_X-ray_Structure_DFT_Hirshfeld_Surface_QTAIMRDG_and_Molecular_Docking_Analysis_of_3-methyl-4-nitro-11-biphenyl_3-MNB]
  • "Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels," PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293693/]
  • "A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography," Benchchem. [URL: https://www.benchchem.com/uploads/technical-guide-4-4-bis-maleimido-1-1-biphenyl-hplc.pdf]
  • "A Comprehensive Technical Guide to the Solubility of 4-Nitrophenyl Tetradecanoate in Organic Solvents," Benchchem. [URL: https://www.benchchem.com/product/b9876/technical-support]
  • "Growth and characterization of an organic single crystal: 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide," ResearchGate. [URL: https://www.researchgate.net/publication/262657375_Growth_and_characterization_of_an_organic_single_crystal_2-2-4-Diethylamino-phenyl-vinyl-1-methyl-pyridinium_iodide]

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of Methylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of methylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to enhance your experimental success by explaining the causality behind procedural choices and ensuring scientifically sound protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of methylbiphenyl, offering explanations and actionable solutions to improve your reaction outcomes.

Q1: Why is my yield of the desired mononitrated product low, and how can I improve it?

A low yield of the mononitrated product can be attributed to several factors, including incomplete reaction, over-nitration to dinitrated products, or loss of product during workup and purification.

Causality and Optimization:

  • Incomplete Reaction: The nitration of methylbiphenyl is an electrophilic aromatic substitution (EAS) reaction.[1][2] The reaction rate is highly dependent on the concentration of the nitronium ion (NO₂⁺) electrophile and the reaction temperature. Insufficient nitrating agent or low temperatures can lead to an incomplete reaction.

  • Over-nitration: Biphenyl and its derivatives are more reactive than benzene.[1][2] The methyl group is an activating group, further increasing the electron density of the ring and making it susceptible to a second nitration.[3][4] Controlling the reaction temperature is crucial; higher temperatures increase the rate of all reactions, including the undesirable second nitration.[5][6]

  • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent (typically a mixture of concentrated nitric acid and sulfuric acid) will drive the reaction towards di- and even tri-nitrated products.[7]

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath.[8] This slows down the reaction, allowing for better control over the extent of nitration and minimizing the formation of dinitrated byproducts.[5][6]

  • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) of nitric acid is usually sufficient for complete mononitration without promoting significant dinitration.

  • Slow Addition: Add the nitrating mixture dropwise to the solution of methylbiphenyl in the reaction solvent (often concentrated sulfuric acid or acetic acid).[9] This maintains a low instantaneous concentration of the nitronium ion, favoring mononitration.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[10] Quench the reaction once the starting material is consumed to prevent over-nitration.

Q2: I am observing the formation of multiple isomers. How can I control the regioselectivity of the nitration?

The nitration of methylbiphenyl will inherently produce a mixture of isomers due to the directing effects of the methyl and phenyl substituents. The key is to understand these effects to predict and potentially influence the major products.

Mechanistic Insights:

  • Directing Effects: The methyl group is an ortho, para-director due to its electron-donating inductive effect and hyperconjugation.[11] The phenyl group is also an ortho, para-director. The final isomer distribution is a result of the interplay between these electronic effects and steric hindrance.[11]

  • For 4-methylbiphenyl: Nitration is expected to occur primarily on the ring bearing the methyl group, at the positions ortho to the methyl group (2- and 6-positions) and ortho to the phenyl group on the other ring (2'- and 6'-positions). Steric hindrance from the other ring can influence the ratio of these isomers.

  • For 2-methylbiphenyl: Studies have shown that nitration tends to favor the methylated phenyl ring.[1][2] The steric hindrance of the methyl group can restrict the planarization of the carbocation intermediate, influencing the regioselectivity.[1][2]

  • For 3-methylbiphenyl: The major products are predicted based on the combined directing effects, leading to substitution at the 2-, 4-, and 6-positions of the methylated ring, as well as the 2'- and 4'-positions of the other ring.

Strategies for Influencing Regioselectivity:

While completely altering the inherent regioselectivity is challenging, subtle adjustments to reaction conditions can sometimes influence the isomer ratios:

  • Choice of Nitrating Agent: Different nitrating agents (e.g., nitric acid in acetic anhydride, nitronium salts) can exhibit different steric sensitivities, potentially altering the ortho:para ratio.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the different isomeric intermediates, which may lead to minor changes in the product distribution.

  • Temperature: While primarily used to control the extent of nitration, temperature can also have a minor effect on regioselectivity.

Q3: How can I effectively separate the different nitromethylbiphenyl isomers?

The separation of isomers, which often have very similar physical properties, can be a significant challenge.

Purification Techniques:

  • Column Chromatography: This is the most common and effective method for separating isomers of nitrobiphenyl compounds.[12]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed.[12] The less polar isomers will elute first. Gradient elution, where the polarity of the solvent is gradually increased, can improve separation.

  • Recrystallization: If one isomer is produced in significantly higher yield and is a solid, fractional recrystallization can be an effective purification method.[8] This technique relies on the slight differences in solubility of the isomers in a particular solvent. Multiple recrystallization steps may be necessary to achieve high purity.[13]

  • Preparative HPLC: For difficult separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can be used.[13][14] This technique offers higher resolution than standard column chromatography.

  • Stripping Crystallization: This technique, which combines melt crystallization and vaporization, can be effective for purifying some isomers.[15]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the nitration of methylbiphenyl?

The nitration of methylbiphenyl proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[16][17]

  • Electrophilic Attack: The π-electron system of one of the aromatic rings of methylbiphenyl acts as a nucleophile and attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bears the nitro group, restoring the aromaticity of the ring and yielding the nitromethylbiphenyl product.

Reaction Mechanism: Nitration of an Aromatic Ring

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack and Deprotonation HNO3 HNO₃ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2O-NO2+->NO2+ - H₂O H2O H₂O Methylbiphenyl Methylbiphenyl SigmaComplex Sigma Complex (Resonance Stabilized) Methylbiphenyl->SigmaComplex + NO₂⁺ NitroMethylbiphenyl Nitromethylbiphenyl SigmaComplex->NitroMethylbiphenyl - H⁺

Caption: General mechanism for the electrophilic aromatic nitration.

Q2: What are the primary safety precautions I should take during a nitration reaction?

Nitration reactions, particularly with mixed acids, are potentially hazardous and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[18][19]

  • Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[19][20]

  • Temperature Control: The reaction is highly exothermic. Use an ice bath to control the temperature and prevent runaway reactions.

  • Slow Addition: Add reagents slowly and carefully, especially the nitrating mixture.

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. This should also be done in a fume hood.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate spill kits are readily accessible.[20]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?

A combination of techniques is often ideal for a comprehensive analysis.

Technique Application Key Advantages Limitations
Thin-Layer Chromatography (TLC) Reaction monitoringSimple, rapid, and cost-effective for qualitative checks.[10]Limited quantitative accuracy.[10]
High-Performance Liquid Chromatography (HPLC) Reaction monitoring, purity assessment, and isomer quantificationPrecise quantitative data for reaction kinetics and yield.[10]More time-consuming and requires specialized equipment.
Gas Chromatography-Mass Spectrometry (GC-MS) Product identification and quantificationProvides both separation and structural information (mass-to-charge ratio).Requires volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isomersProvides detailed structural information for unambiguous isomer identification.[10]Higher cost and less suitable for real-time monitoring.
Infrared (IR) Spectroscopy Functional group analysisCan confirm the presence of the nitro group (strong absorptions around 1530 and 1350 cm⁻¹).Does not provide information on isomer distribution.

Experimental Workflow for Nitration and Analysis

Nitration_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Methylbiphenyl in Solvent C Cool Both Solutions in Ice Bath A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Slowly Add Nitrating Mixture to Methylbiphenyl C->D E Monitor Reaction (e.g., TLC, HPLC) D->E F Quench Reaction on Ice E->F G Extract with Organic Solvent F->G H Wash & Dry Organic Layer G->H I Purify by Column Chromatography/Recrystallization H->I J Characterize Products (NMR, GC-MS, IR) I->J K Determine Yield and Purity J->K

Caption: A typical workflow for the nitration of methylbiphenyl.

References

  • Wine, T. P. (2021). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-Planar Geometry for 2-Methylbiphenyl while 3- and 4-Methylbiphenyl Remain Planar. Digital Commons @ SPU. [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. [Link]

  • Siniscalchi, T. (2022). Calculating Percent Yield for the Nitration of Methyl Benzoate. YouTube. [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. WebAssign. [Link]

  • Hanson, V. A., et al. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Restriction in Resonance-Stabilized Planarization of the Carbocation Intermediates. Digital Commons @ SPU. [Link]

  • Clark, J. (2023). Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • Hanson, V. A., et al. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric Restriction in Resonance-Stabilized Planarization of the Carbocation Intermediates. Digital Commons @ SPU. [Link]

  • Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Source document appears to be a student report, direct link unavailable]
  • Chemguide. (n.d.). Nitration of Benzene and Methylbenzene. Chemguide. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]

  • YouTube. (2024). Nitration reaction safety. [Link]

  • McDonagh, A. F., et al. (n.d.). Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX. PubMed. [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Rotachrom Technologies. [Link]

  • Sebestik, J., et al. (2020). Monitoring peptide tyrosine nitration by spectroscopic methods. PubMed. [Link]

  • MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. [Link]

  • Digital Commons @ SPU. (n.d.). The Regiochemistry and Relative Reaction Rates of Methylbiphenyl lsomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-planar Geometry for 2-methylbiphenyl, while 3 and 4-methylbiphenyl Remain Planar. Digital Commons @ SPU. [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. [Link]

  • Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. Nevada Technical Associates, Inc. [Link]

Sources

Technical Support Center: Separation of Ortho- and Para- Isomers of Methylnitro-1,1'-Biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of methylnitro-1,1'-biphenyl isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating constitutional isomers of substituted biphenyls. The separation of ortho- and para-isomers is a critical step in ensuring the purity and efficacy of target compounds, as their distinct stereochemistry can lead to vastly different biological activities. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome common challenges in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the separation of ortho- and para-methylnitro-1,1'-biphenyl isomers in a question-and-answer format.

Q1: Why am I observing poor or no separation between my ortho- and para-isomers using standard reversed-phase HPLC (e.g., C18 column)?

A1: Standard C18 columns primarily separate compounds based on hydrophobicity. Ortho- and para-isomers of methylnitro-biphenyl often have very similar hydrophobicities, leading to co-elution. The subtle differences in their dipole moments and planarity are often insufficient for resolution on traditional alkyl chain phases.

Causality & Solution:

  • Mechanism: The key to separating these isomers lies in exploiting differences in their three-dimensional structure and polarity. The ortho-isomer is sterically hindered, causing a twist in the biphenyl system, which reduces planarity.[1] The para-isomer is more planar. This difference in shape and the resulting dipole moment can be leveraged.

  • Recommended Action:

    • Switch to a Phenyl-based Column: Columns with a biphenyl or phenyl-hexyl stationary phase are highly recommended. These phases provide π-π interactions, which are sensitive to the planarity and aromaticity of the analytes. The more planar para-isomer will likely have stronger π-π stacking interactions with the stationary phase, leading to longer retention times compared to the twisted ortho-isomer. A study on the separation of methylmethcathinone isomers demonstrated the successful use of a biphenyl column for resolving positional isomers.[2]

    • Employ Normal-Phase Chromatography: Normal-phase chromatography, using a silica or alumina stationary phase with non-polar mobile phases (e.g., hexane/ethyl acetate), separates compounds based on polarity.[3] The nitro and methyl groups' positions will influence the molecule's overall dipole moment, which can be a strong basis for separation in a normal-phase system.[3]

Q2: I'm using fractional crystallization, but the isomers are precipitating together. How can I improve the purity of my crystals?

A2: Co-crystallization is a common issue when isomers have similar solubilities in the chosen solvent system. The goal is to find a solvent where the solubility of the two isomers is significantly different at a given temperature.

Causality & Solution:

  • Principle of Fractional Crystallization: This technique relies on one isomer being less soluble than the other in a particular solvent, causing it to crystallize out of the solution first upon cooling or solvent evaporation.[4]

  • Troubleshooting Steps:

    • Solvent Screening: A systematic solvent screening is crucial. Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). The ideal solvent will dissolve both isomers at an elevated temperature but will cause one to precipitate upon cooling while the other remains in solution.

    • Slow Cooling: Rapid cooling can trap impurities and promote co-crystallization. Allow the saturated solution to cool slowly to room temperature, and then gradually lower the temperature further in a refrigerator or freezer. This encourages the formation of larger, purer crystals.[5]

    • Seeding: If you have a small amount of pure crystal of one isomer, you can "seed" the supersaturated solution to encourage the crystallization of that specific isomer.

    • Vapor Diffusion: For small-scale crystallization, vapor diffusion can be an effective technique. Dissolve your mixture in a small amount of a good solvent and place it in a sealed chamber containing a larger volume of a poor solvent (in which the isomers are insoluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually induce crystallization.[6]

Q3: My NMR spectra for the separated fractions are very similar. How can I definitively confirm the identity of the ortho- and para-isomers?

A3: While the 1H-NMR spectra may appear similar, there are subtle but distinct differences that can be used for identification. 2D NMR techniques and IR spectroscopy can provide conclusive evidence.

Causality & Solution:

  • NMR Spectroscopy:

    • Symmetry: The para-isomer often exhibits a higher degree of symmetry, which can simplify the aromatic region of the 1H-NMR spectrum compared to the ortho-isomer.[7]

    • NOE (Nuclear Overhauser Effect): In the ortho-isomer, a 2D NOESY or ROESY experiment should show a spatial correlation between the methyl group protons and the protons on the adjacent phenyl ring. This correlation will be absent in the para-isomer.

    • HMBC: A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings (2-3 bonds) between protons and carbons, helping to piece together the connectivity and confirm the substitution pattern.[7]

  • IR Spectroscopy: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region of the IR spectrum are characteristic of the substitution pattern on a benzene ring.[7] You can compare the spectra of your isolated isomers to reference spectra for ortho- and para-disubstituted benzene derivatives to aid in identification.[7]

Frequently Asked Questions (FAQs)

What is the most effective starting point for developing a separation method for gram-scale quantities of ortho- and para-methylnitro-biphenyl?

For gram-scale purification, flash column chromatography is typically the most practical starting point.[4] It is scalable and allows for the separation of significant quantities of material.

  • Recommended Approach:

    • TLC Analysis: First, develop a separation on a Thin Layer Chromatography (TLC) plate to identify a suitable solvent system. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or toluene). The ideal system will show a good separation (ΔRf > 0.2) between the two isomer spots.

    • Column Chromatography: Pack a glass column with silica gel and run the separation using the optimized solvent system from your TLC analysis. Normal-phase chromatography is often effective for these types of isomers.[3]

How do the physical properties of ortho- vs. para-isomers influence their separation?

The key differences lie in their polarity, boiling point, and crystal lattice structure.

PropertyOrtho-Isomer (Typical)Para-Isomer (Typical)Implication for Separation
Polarity Often slightly more polar due to asymmetry.Less polar due to symmetry which can lead to a smaller net dipole moment.Can be exploited in normal-phase chromatography.[3]
Boiling Point May have a slightly lower boiling point.May have a slightly higher boiling point.Separation by fractional distillation is possible if the boiling point difference is significant, though often challenging for isomers.[8]
Melting Point / Crystal Packing Generally has a lower melting point due to less efficient crystal packing.Generally has a higher melting point due to its symmetrical shape allowing for a more stable crystal lattice.This is the basis for separation by fractional crystallization.[5]
I'm getting peak tailing in my HPLC separation. What are the common causes and solutions?

Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.

  • Troubleshooting Peak Tailing:

    • Reduce Sample Load: Inject a smaller volume or a more dilute sample to ensure you are not exceeding the column's capacity.[9]

    • Check Mobile Phase pH: If your compound has any acidic or basic properties, ensure the mobile phase is buffered at a pH that keeps the analyte in a single ionic state.

    • Use a Different Column: Residual silanol groups on a silica-based column can cause secondary interactions. Try an end-capped column or a different stationary phase chemistry.

    • Ensure Sample Solvent Compatibility: The solvent in which your sample is dissolved should be weaker than or equal in strength to your mobile phase to avoid peak distortion.[10]

Experimental Protocols

Protocol 1: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing an HPLC method for the analytical separation of ortho- and para-methylnitro-1,1'-biphenyl.

  • Column Selection:

    • Start with a biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[2] This is often the most effective for separating isomers of substituted biphenyls.

  • Initial Mobile Phase Screening (Isocratic):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol)

    • Run a series of isocratic separations with varying percentages of Mobile Phase B (e.g., 40%, 50%, 60%, 70%) to find a composition that provides retention and shows some initial separation.

  • Gradient Optimization:

    • Based on the isocratic results, design a shallow gradient around the mobile phase composition that showed the best results.

    • Example Gradient:

      • Start at 40% B for 1 minute.

      • Ramp to 60% B over 10 minutes.

      • Hold at 60% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

  • Parameter Refinement:

    • Flow Rate: Adjust the flow rate (typically 0.2-0.5 mL/min for a 2.1 mm ID column) to optimize resolution and analysis time.

    • Temperature: Control the column temperature (e.g., 30-40 °C). Higher temperatures can sometimes improve peak shape but may reduce retention.

    • Wavelength: Use a UV detector set to the λmax of your compounds (typically around 254 nm for aromatic compounds, but should be confirmed with a UV scan).

Protocol 2: Preparative Flash Column Chromatography

This protocol provides a general workflow for separating gram-scale quantities of the isomers.

  • Solvent System Selection (TLC):

    • Spot a solution of your isomer mixture on a silica gel TLC plate.

    • Develop the plate in a chamber with a mixture of n-hexane and ethyl acetate (start with a 95:5 ratio).

    • Adjust the solvent ratio until you achieve a baseline separation of the two spots, with the lower spot having an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on your sample mass (a general rule is a 1:100 ratio of sample to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, avoiding air bubbles.

  • Sample Loading:

    • Dissolve your crude isomer mixture in a minimal amount of the mobile phase or a slightly stronger solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a constant flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions. Combine the fractions that contain the pure isomers.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated ortho- and para-isomers.

Visualization of Workflows

SeparationWorkflow cluster_start Starting Material cluster_method_dev Method Development cluster_separation Separation Technique cluster_analysis Analysis & Characterization cluster_end Final Products start Mixture of Ortho/Para Methylnitro-biphenyl tlc TLC/HPLC Screening (Solvent & Column Selection) start->tlc Analyze flash_chrom Flash Chromatography (Gram Scale) tlc->flash_chrom Optimize for prep_hplc Preparative HPLC (Milligram Scale) tlc->prep_hplc Optimize for crystallization Fractional Crystallization tlc->crystallization Guide Solvent Choice purity Purity Check (Analytical HPLC) flash_chrom->purity prep_hplc->purity crystallization->purity identity Structure Confirmation (NMR, IR, MS) purity->identity If Pure ortho Pure Ortho Isomer identity->ortho para Pure Para Isomer identity->para

TroubleshootingTree start Poor HPLC Separation? q1 Using a C18 Column? start->q1 a1_yes Switch to Biphenyl or Phenyl-Hexyl Column (Enhance π-π interactions) q1->a1_yes Yes a1_no Consider Mobile Phase q1->a1_no No q2 Isocratic Elution? a1_no->q2 a2_yes Introduce a Shallow Gradient (Improves resolution for closely eluting peaks) q2->a2_yes Yes a2_no Check Peak Shape q2->a2_no No q3 Peak Tailing or Fronting? a2_no->q3 a3_yes 1. Reduce Sample Load 2. Match Sample Solvent to Mobile Phase 3. Check pH q3->a3_yes Yes a3_no Consult Advanced Troubleshooting Guide q3->a3_no No

References

  • N/A
  • N/A
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
  • Sciencemadness.org. (2020). Separation of nitrotoluene isomers. Retrieved February 4, 2026, from [Link]

  • N/A
  • Chromatography Forum. (2017). separation of positional isomers. Retrieved February 4, 2026, from [Link]

  • University of Bath. (n.d.). Guide for crystallization. Retrieved February 4, 2026, from [Link]

  • N/A
  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2013). How are the ortho and para positions of benzene separated?. Retrieved February 4, 2026, from [Link]

  • N/A
  • N/A
  • N/A
  • GTFCh. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved February 4, 2026, from [Link]

  • N/A
  • N/A
  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved February 4, 2026, from [Link]

  • N/A
  • N/A
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved February 4, 2026, from [Link]

  • N/A
  • N/A

Sources

Technical Support Center: Troubleshooting Low Purity in Methylnitrobiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering purity challenges in the synthesis of methylnitrobiphenyl derivatives, such as 4-methyl-4'-nitrobiphenyl. Achieving high purity is critical for downstream applications, and this resource provides in-depth, field-tested insights to diagnose and resolve common issues.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific purity problems in a question-and-answer format. Each answer provides a causal explanation and actionable protocols to improve your experimental outcomes.

Issue 1: Presence of Isomeric Impurities (e.g., 2'-nitro or 3'-nitro isomers)

Question: My analytical data (¹H NMR, GC-MS) shows multiple signals corresponding to different methylnitrobiphenyl isomers. Why is this happening, and how can I improve the regioselectivity for the desired 4'-nitro isomer?

Answer:

The formation of isomers is a fundamental challenge in the electrophilic aromatic substitution of substituted biphenyls. The nitration of 4-methylbiphenyl is directed by the activating effect of the methyl group and the phenyl substituent, leading primarily to substitution at the ortho and para positions of both rings.[1][2]

Causality: The directing effects of the methyl group on its own ring and the phenyl group on the adjacent ring are not perfectly selective. The nitronium ion (NO₂⁺), the active electrophile generated from the nitric acid/sulfuric acid mixture, can attack several positions.[3] While the 4'-position is electronically favored, the 2'-position is also activated, leading to the formation of 4-methyl-2'-nitrobiphenyl as a significant byproduct.[1] The reaction temperature plays a crucial role; higher temperatures often decrease selectivity, leading to a broader distribution of isomers.[4]

Diagnostic Steps:

  • TLC Analysis: A well-resolved TLC plate (e.g., using a hexane/ethyl acetate solvent system) should show distinct spots for the different isomers. The para-isomer is typically less polar than the ortho-isomer.

  • ¹H NMR Spectroscopy: Compare the aromatic region of your product's spectrum to literature values. The symmetry of the desired 4-methyl-4'-nitrobiphenyl results in a simpler spectrum compared to the more complex splitting patterns of the ortho- and meta-isomers.

  • GC-MS/HPLC: These techniques are excellent for quantifying the ratio of isomers in your crude product.[5]

Solutions & Protocols:

  • Strict Temperature Control: Maintaining a low temperature is the most effective way to enhance para-selectivity. The exothermic nature of nitration requires careful management.[4][6]

    • Protocol: Submerge the reaction flask in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C. Add the nitrating mixture dropwise over an extended period (e.g., 60-90 minutes) to prevent localized heating.[4]

  • Choice of Nitrating Agent: While mixed acid is common, alternative nitrating systems can offer different selectivities. For instance, using a milder nitrating agent or performing the reaction in a different solvent system like acetic anhydride might alter the isomer ratio.[4]

  • Purification Strategy:

    • Fractional Crystallization: This is often the most effective method for separating ortho and para isomers on a larger scale. The key is to find a solvent system where the desired 4'-nitro isomer has significantly lower solubility than the other isomers, especially when cooled.

    • Column Chromatography: For smaller scales or when crystallization is ineffective, silica gel chromatography can separate the isomers. Due to their similar polarities, a long column and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) are often necessary.[7][8]

Issue 2: Significant Dinitration or Unreacted Starting Material

Question: My final product is contaminated with either a substantial amount of dinitrated methylbiphenyl or unreacted 4-methylbiphenyl. How can I achieve complete mononitration?

Answer:

This issue points to a problem with reaction stoichiometry or kinetics. The nitro group is a deactivating substituent, making the second nitration slower than the first.[2] However, if conditions are too harsh or the reaction runs too long, dinitration becomes significant. Conversely, incomplete reaction leaves starting material behind.

Causality:

  • Excess Nitrating Agent: Using more than one molar equivalent of nitric acid will inevitably lead to the formation of dinitrated products.

  • Reaction Time and Temperature: Higher temperatures and longer reaction times increase the probability of a second nitration event occurring on the activated (methyl-substituted) ring.[4]

  • Insufficient Reaction: Too little nitrating agent, insufficient time, or temperatures that are too low can result in an incomplete reaction.

Solutions & Protocols:

  • Precise Stoichiometry: Use a carefully measured molar ratio of approximately 1.0 to 1.05 equivalents of nitric acid relative to 4-methylbiphenyl.

  • Reaction Monitoring by TLC: This is a self-validating system that provides real-time feedback.

    • Protocol: Prepare a TLC chamber with a suitable eluent (e.g., 10% ethyl acetate in hexane). Every 15-20 minutes, take a small aliquot of the reaction mixture, quench it in a vial with ice-cold sodium bicarbonate solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate alongside your starting material. The reaction is complete when the starting material spot has completely disappeared. Quench the entire reaction immediately at this point to prevent dinitration.[4]

Data Summary: Controlling Mononitration vs. Dinitration
ParameterTo Minimize DinitrationTo Drive Reaction to Completion
HNO₃ Equivalents 1.0 - 1.05At least 1.0
Temperature 0 - 5 °C0 - 10 °C
Reaction Time Monitor closely by TLC; quench upon SM disappearanceMonitor by TLC until SM is consumed
Addition Rate Slow, dropwise additionControlled, steady addition
Issue 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turned dark brown or black, and after workup, I obtained an oily tar instead of a crystalline solid. What causes this, and is the product salvageable?

Answer:

The formation of dark, insoluble materials is typically a sign of oxidative side reactions. The nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent, especially at elevated temperatures.[4]

Causality:

  • Runaway Temperature: This is the most common cause. If the exothermic reaction is not adequately cooled, the temperature can rise uncontrollably, leading to oxidation of the aromatic rings and polymerization.[6][9]

  • Impure Reagents: Impurities in the starting material or the acids can catalyze decomposition and side reactions.

  • Excessively Concentrated Acids: Using fuming nitric or sulfuric acid can increase the oxidative potential of the mixture, leading to unwanted byproducts.

Solutions & Protocols:

  • Preventative Measures:

    • Ensure Adequate Cooling: Use a properly sized ice-salt or ice-water bath and ensure efficient stirring to dissipate heat evenly.

    • Slow Reagent Addition: Never add the nitrating agent all at once. A controlled, dropwise addition is crucial for safety and purity.[6]

    • Use High-Purity Reagents: Use analytical grade acids and ensure the 4-methylbiphenyl starting material is pure.

  • Salvaging the Product:

    • If a large amount of tar has formed, salvaging the desired product can be difficult. However, it is sometimes possible to extract the product. After the aqueous workup, dissolve the crude mixture in a minimum amount of a relatively polar solvent like dichloromethane. Add silica gel to this solution to create a slurry and then evaporate the solvent. This dry-loaded silica can then be added to the top of a chromatography column. Eluting with a non-polar solvent first (hexane) can wash out some of the less polar, tarry materials before a gradient is used to elute your product.

Visual Troubleshooting and Workflow Diagrams

To further clarify the diagnostic and procedural logic, the following diagrams illustrate key decision-making processes.

G start Initial Purity Check (TLC, NMR, GC-MS) isomers Multiple Isomers Detected? start->isomers dinitration Dinitration or Unreacted SM? isomers->dinitration No sol_isomers Solution: 1. Lower Reaction Temp (0-5°C) 2. Slower Reagent Addition 3. Fractional Crystallization 4. Column Chromatography isomers->sol_isomers Yes tar Dark/Tarry Product? dinitration->tar No sol_dinitration Solution: 1. Use 1.0-1.05 eq. HNO₃ 2. Monitor by TLC 3. Quench Immediately at Completion dinitration->sol_dinitration Yes sol_tar Solution: 1. Strict Temperature Control 2. Ensure Efficient Cooling/Stirring 3. Use Pure Reagents tar->sol_tar Yes pure High Purity Achieved tar->pure No sol_isomers->pure sol_dinitration->pure sol_tar->pure

Caption: Troubleshooting Decision Tree for Purity Issues.

G cluster_reaction Reaction Stage cluster_workup Workup & Purification start 1. Dissolve 4-Methylbiphenyl in H₂SO₄ at 0°C add_acid 2. Add Nitrating Mix (HNO₃/H₂SO₄) Dropwise (0-5°C) start->add_acid monitor 3. Monitor by TLC (q 20 min) add_acid->monitor monitor->monitor SM Remains quench 4. Quench Reaction (Pour onto ice) monitor->quench SM Consumed filter 5. Filter Crude Solid quench->filter wash 6. Wash with H₂O & NaHCO₃ filter->wash crystallize 7. Recrystallize (e.g., from Ethanol) wash->crystallize analyze 8. Analyze Purity (NMR, MP) crystallize->analyze

Caption: Optimized Workflow for High-Purity Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude 4-methyl-4'-nitrobiphenyl? A: Ethanol is often a good first choice. The desired product should be sparingly soluble in cold ethanol but dissolve readily in hot ethanol. Other potential solvents include methanol or a mixed solvent system like ethyl acetate/hexane, where the product is dissolved in a minimum of hot ethyl acetate, and hexane is added until the solution becomes cloudy, then allowed to cool slowly.[10][11]

Q2: Can I use a different acid catalyst instead of sulfuric acid? A: While sulfuric acid is the most common and effective catalyst for generating the nitronium ion, other strong acids can be used.[3] However, deviating from the standard H₂SO₄/HNO₃ system can significantly impact reaction rates and selectivity, and requires careful optimization.

Q3: How do I properly dispose of the acidic waste from the reaction? A: The acidic aqueous layer from the workup must be neutralized before disposal. Slowly and carefully add a base, such as sodium bicarbonate or sodium hydroxide, with cooling, until the pH is neutral. Always follow your institution's specific guidelines for chemical waste disposal.

Q4: My product oils out during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This often happens if the solvent is too non-polar or if the solution is cooled too quickly. Try using a more polar solvent, or use a larger volume of the current solvent. Ensure the cooling process is very slow, perhaps by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.

References

  • PrepChem. Synthesis of 4-nitro-biphenyl. Available from: [Link]

  • Google Patents.CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available from: [Link]

  • Google Patents.US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • Wikipedia. 4-Nitrobiphenyl. Available from: [Link]

  • Doc Brown's Chemistry. Nitration electrophilic substitution mechanism. Available from: [Link]

  • Royal Society of Chemistry. The mechanism of nitration by 4-methyl-4-nitro-2,3,5,6-tetrabromocyclohexa-2,5-dienone. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Books.Nitration and aromatic reactivity.
  • Seattle Pacific University Digital Commons. Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Available from: [Link]

  • Frontiers in Chemistry. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available from: [Link]

  • ResearchGate. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available from: [Link]

  • PubMed. The design and synthesis of substituted biphenyl libraries. Available from: [Link]

  • IntechOpen. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. Available from: [Link]

  • Google Patents.EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available from: [Link]

  • YouTube. Chromatography of the isomers of Nitroanilide. Available from: [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available from: [Link]

  • Chemistry LibreTexts. Conformations of Biphenyls. Available from: [Link]

  • University of California, Los Angeles. Crystallization Solvents. Available from: [Link]

  • Chemistry Stack Exchange. Chirality of symmetrically substituted biphenyl. Available from: [Link]

  • Chemistry Stack Exchange. Why nitration of biphenyl gives 2-nitrobiphenyl as major product? Available from: [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. Available from: [Link]

  • National Institutes of Health. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

  • University of Rochester. Solvents for Recrystallization. Available from: [Link]

  • Cranfield University. Analytical technology for cleaning verification and analysis of drug purity in pharmaceutical production. Available from: [Link]

  • Academia.edu. Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • YouTube. Determining if substituted biphenyls are chiral or not. Available from: [Link]

  • Google Patents.US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Organic Syntheses. Carbazole, 2-nitro-. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ResearchGate. How can I purify two different-substituted aromatic compounds? Available from: [Link]

  • NPTEL. Nitration. Available from: [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • ResearchGate. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available from: [Link]

  • Google Patents.US9139509B2 - Removal of non-aromatic impurities from a nitration process.
  • PubChem. Gas anti-solvent recrystallization process. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]

Sources

Technical Support Center: Resolving Co-elution Issues in GC Analysis of Methylnitrobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of methylnitrobiphenyls. This guide is designed to provide practical, in-depth solutions to the common and complex challenge of co-elution among methylnitrobiphenyl isomers. Drawing upon established chromatographic principles and field-proven insights, this resource will empower you to optimize your analytical methods for robust and reliable results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the GC analysis of methylnitrobiphenyls.

Q1: Why is co-elution a frequent problem when analyzing methylnitrobiphenyl isomers?

A1: Methylnitrobiphenyl isomers often possess very similar physicochemical properties, such as boiling points and polarities. Since gas chromatography primarily separates compounds based on these characteristics, isomers with minor structural differences tend to interact with the stationary phase in a very similar manner, leading to overlapping or complete co-elution of their chromatographic peaks.[1]

Q2: What is the first parameter I should investigate if I suspect co-elution of my methylnitrobiphenyl isomers?

A2: The temperature program is often the most effective initial parameter to adjust. Modifying the temperature ramp rate can alter the selectivity of the separation, potentially resolving closely eluting compounds.[2][3] A slower ramp rate, particularly around the elution temperature of the co-eluting peaks, can often improve resolution.

Q3: Can my choice of injector temperature affect the separation of these isomers?

A3: Yes, the injector temperature is critical. For thermally sensitive compounds like some nitroaromatics, an excessively high injector temperature can cause degradation, leading to peak tailing, loss of signal, or the appearance of unexpected peaks.[4] It is crucial to find a balance where the temperature is high enough for efficient volatilization without inducing thermal decomposition.

Q4: I am using a mass spectrometer (MS) as a detector. Can't I just deconvolute the co-eluting peaks?

A4: While MS deconvolution is a powerful tool, it is only effective if the co-eluting isomers have significantly different mass spectra.[1] Many isomers produce very similar fragmentation patterns, making it difficult or impossible to accurately distinguish and quantify them based on mass spectral data alone. Therefore, achieving good chromatographic separation is always the primary goal.

Q5: What are the typical GC columns used for analyzing nitroaromatic compounds like methylnitrobiphenyls?

A5: Mid-polarity columns are generally a good starting point. A common choice is a column with a 5% phenyl methylpolysiloxane stationary phase.[4] This type of phase provides a good balance of dispersive and pi-pi interactions, which can aid in the separation of aromatic isomers. For more challenging separations, exploring other stationary phase chemistries, including those with higher phenyl content or different functionalities, may be necessary.

In-Depth Troubleshooting Guide for Co-elution of Methylnitrobiphenyl Isomers

When basic adjustments are insufficient, a more systematic approach to method development is required. This guide will walk you through a logical workflow to diagnose and resolve persistent co-elution issues.

Step 1: Confirming Co-elution

Before embarking on extensive method development, it's crucial to confirm that you are indeed dealing with co-eluting isomers and not another chromatographic issue.

  • Peak Shape Analysis: Look for signs of asymmetry in your peak of interest. A shoulder on the front or back of a peak is a strong indicator of a co-eluting compound.[5]

  • Mass Spectral Purity: If using a mass spectrometer, examine the mass spectra across the peak. A changing mass spectrum from the upslope to the downslope of the peak confirms the presence of more than one compound.[1]

Step 2: Systematic Method Optimization

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) . A systematic approach to troubleshooting involves optimizing each of these parameters.

The choice of the GC column's stationary phase is the most critical factor influencing selectivity.[5] If your current column is not providing adequate separation, a different stationary phase chemistry is likely needed.

  • Principle of "Like Dissolves Like": The goal is to choose a stationary phase that interacts differently with the subtle structural variations of the methylnitrobiphenyl isomers.

  • Recommended Column Chemistries:

    • Mid-Polarity Phases: A good starting point for many nitroaromatic compounds is a 5% phenyl-methylpolysiloxane phase.

    • Higher Polarity Phenyl Phases: For more challenging separations, consider columns with a higher percentage of phenyl substitution (e.g., 35% or 50% phenyl-methylpolysiloxane) or phases specifically designed for aromatic compounds. These can offer enhanced pi-pi interactions, which are beneficial for separating isomers of aromatic compounds.

    • Alternative Chemistries: In some cases, stationary phases with different functionalities, such as those incorporating cyanopropyl groups, may provide the necessary selectivity. A column like the AT-210, which has been used for separating trifluoromethoxy nitrobenzene isomers, could be a viable option.[6]

Stationary Phase Type Key Characteristics Potential for Methylnitrobiphenyl Separation
5% Phenyl-Methylpolysiloxane Slightly more polar than 100% dimethylpolysiloxane. Good general-purpose column.A good starting point, but may not resolve all isomers.
35-50% Phenyl-Methylpolysiloxane Increased polarity and enhanced pi-pi interactions.Better potential for separating aromatic isomers.
Specialty Nitroaromatic Phases Specifically designed for the analysis of nitroaromatic compounds.Often provides the best selectivity for these analytes.[4]

The temperature program directly affects both the retention time and the selectivity of the separation.

  • Initial Temperature and Hold Time: A lower initial temperature can improve the focusing of early-eluting peaks. For splitless injections, a common starting point is an initial oven temperature about 20°C below the boiling point of the injection solvent.

  • Ramp Rate: A slower temperature ramp rate generally leads to better resolution, especially for closely eluting compounds. Try decreasing your ramp rate by half and observing the effect on your separation.

  • Mid-Ramp Holds: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the additional time needed for separation.

Experimental Protocol: Temperature Program Optimization

  • Initial Fast Screen: Run a rapid temperature program (e.g., 20-30°C/min) to determine the approximate elution temperature of your methylnitrobiphenyl isomers.

  • Focused Slow Ramp: Based on the screening run, design a new temperature program with a much slower ramp rate (e.g., 2-5°C/min) in the temperature window where the isomers elute.

  • Introduce an Isothermal Hold (Optional): If co-elution persists, add a 1-2 minute isothermal hold at a temperature approximately 10-20°C below the elution temperature of the pair before resuming the ramp.

  • Evaluate and Iterate: Analyze the chromatograms from each run to assess the impact on resolution and continue to refine the temperature program as needed.

The linear velocity of the carrier gas through the column has a direct impact on column efficiency (peak sharpness).

  • Van Deemter Equation: This fundamental equation of chromatography describes the relationship between linear velocity and column efficiency (plate height). There is an optimal linear velocity at which the column will perform most efficiently.

  • Practical Implications: While modern GC systems often operate in a constant flow mode, adjusting the flow rate can still impact resolution. For a given column and carrier gas, there will be a flow rate that provides the best balance of analysis time and separation efficiency. Deviating too far from the optimal flow rate will lead to broader peaks and reduced resolution.

Recommended Starting Flow Rates (for a 0.25 mm ID column):

  • Helium: 1.0 - 1.5 mL/min

  • Hydrogen: 2.0 - 3.0 mL/min

The way the sample is introduced onto the column can significantly affect the quality of the chromatography.

  • Injection Mode (Split vs. Splitless):

    • Split Injection: Use for more concentrated samples. The high flow through the inlet leads to sharp peaks but can cause discrimination against higher boiling point compounds.

    • Splitless Injection: Ideal for trace analysis as it transfers the entire sample to the column. However, it can lead to broader peaks for early eluting compounds if not optimized correctly.

  • Injector Temperature: As mentioned in the FAQs, avoid excessively high temperatures that can cause degradation of nitroaromatic compounds.[4] A starting point of 250°C is common, but this should be optimized for your specific analytes.

  • Liner Selection: The choice of inlet liner can impact the vaporization of the sample and the transfer of analytes to the column. A liner with glass wool can help to trap non-volatile residues but can also be a site of analyte degradation if not properly deactivated.

Troubleshooting Workflow Diagram
A logical workflow for troubleshooting co-elution issues.
Leveraging Mass Spectrometry for Differentiation

When complete chromatographic separation is not achievable, a mass spectrometer can sometimes be used to differentiate and quantify co-eluting isomers.

  • Selective Ion Monitoring (SIM): If the isomers have unique fragment ions in their mass spectra, you can set the mass spectrometer to monitor only those specific ions. This can allow for the quantification of one isomer in the presence of another, even if they are not baseline resolved.

  • Fragmentation Pattern Analysis: Carefully examine the full scan mass spectra of your standards to identify any differences in the relative abundances of common fragment ions. These differences can sometimes be used to develop a mathematical deconvolution method.

Logical Relationship of GC-MS Parameters for Isomer Separation

GCMS_Optimization Column Stationary Phase Resolution Peak Resolution Column->Resolution Temp Temperature Program Temp->Resolution Flow Carrier Gas Flow Flow->Resolution Inlet Inlet Parameters Inlet->Resolution SIM Selective Ion Monitoring (SIM) Scan Full Scan Analysis Scan->SIM Identifies Unique Ions Resolution->SIM Improves Accuracy Resolution->Scan Improves Spectral Purity

Interplay of GC and MS parameters for isomer analysis.

References

  • Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]

  • Krupcik, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 3: Choice of Column Length. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]

  • ResearchGate. (2015). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2015). Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. Retrieved from [Link]

  • ResearchGate. (2019). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of.... Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2024). Digital Discovery. Retrieved from [Link]

  • Harvey, D. (2020). 13.2: The Mass Spectrum • Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 4: Choice of Film Thickness. Retrieved from [Link]

  • Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. Retrieved from [Link]

  • Kasina, et al. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Yoo, M. Y., et al. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology. Retrieved from [Link]

  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. YouTube. [Link]

  • Szigeti, T., et al. (2016). Determination of particulate phase polycyclic aromatic hydrocarbons and their nitrated and oxygenated derivatives using gas chromatography. Journal of Chromatography A. Retrieved from [Link]

  • de Zeeuw, J. (n.d.). Impact of GC Parameters on The Separation Part 2: Choice of Column Internal Diameter. LabRulez GCMS. Retrieved from [Link]

  • Tsikas, D. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). LC & GC Separation Solutions Guide. Retrieved from [Link]

  • EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

Sources

Minimizing side reactions during 1,1'-Biphenyl, methylnitro- preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in 1,1'-Biphenyl, methylnitro- Preparation

Executive Summary: Route Selection & Risk Profile

The preparation of 1,1'-Biphenyl, methylnitro- (e.g., 4-methyl-4'-nitrobiphenyl or 2-methyl-4'-nitrobiphenyl) presents a classic dichotomy in organic synthesis: the trade-off between atom economy (Direct Nitration) and regiochemical precision (Cross-Coupling).[1][2][3]

This guide addresses the critical side reactions inherent to both pathways. For drug development applications where isomeric purity is paramount, the Suzuki-Miyaura cross-coupling is the industry standard, yet it suffers from specific failure modes involving the nitro group.[1][3]

Decision Matrix: Selecting Your Pathway

RouteSelection start Target: Methylnitro-1,1'-Biphenyl decision Isomeric Purity Requirement? start->decision nitration Route A: Direct Nitration (Electrophilic Aromatic Substitution) decision->nitration Low (<95%) suzuki Route B: Suzuki-Miyaura (Cross-Coupling) decision->suzuki High (>98%) risk_nit Risk: Regio-isomers (Ortho/Meta/Para) Risk: Methyl Oxidation (Benzoic Acids) nitration->risk_nit risk_suz Risk: Protodeboronation (Nitro-destabilized) Risk: Homocoupling (Oxygen sensitive) suzuki->risk_suz

Figure 1: Decision tree for synthetic route selection based on purity requirements and associated risks.

Route A: Direct Nitration (The "Classic" Approach)[1]

Context: Direct nitration of methylbiphenyl is cost-effective but chemically "dirty."[1][2][3] The methyl group is an ortho, para-director, but the phenyl ring also exerts directing effects.[1][3]

Critical Side Reaction: Methyl Oxidation

Symptom: Low yield; presence of acidic byproducts (precipitates in basic workup).[2][3] Mechanism: Strong nitrating agents (HNO₃/H₂SO₄) are potent oxidants.[2][3] At elevated temperatures (>10°C), the benzylic methyl group oxidizes to a carboxylic acid (e.g., 4'-nitro-4-biphenylcarboxylic acid).[1][2][3]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Formation of Benzoic Acids Reaction temperature >10°CCryogenic Control: Maintain reaction at 0–5°C. The activation energy for nitration is lower than for benzylic oxidation.[1][2][3]
Dinitro- Species Excess HNO₃ or "Hot spots"Stoichiometry: Use exactly 1.0–1.05 eq. of HNO₃.[1][2][3] Dosing: Add nitrating mixture dropwise to the substrate to prevent local concentration spikes.[1][3]
Isomer Mixtures Competitive directing effectsPurification: Recrystallization is mandatory.[2][3] Direct nitration will produce ortho-nitro isomers.[1][2][3] For 4-methylbiphenyl, the 2'-nitro and 4'-nitro isomers are dominant.[1][2][3]

Route B: Suzuki-Miyaura Coupling (The "Precision" Approach)[1]

Context: This is the preferred route for pharma-grade intermediates.[1][2] It typically involves coupling a Nitrophenylboronic acid with a Bromotoluene (or vice versa).[2][3] Core Challenge: The nitro group is strongly electron-withdrawing (EWG). When attached to a boronic acid, it significantly accelerates Protodeboronation , a side reaction where the C-B bond breaks, and the boron is replaced by a proton, destroying the reagent before it can couple.[1][3][4]

Mechanism of Failure: Base-Catalyzed Protodeboronation[1][3]

Protodeboronation boronic Nitrophenylboronic Acid (Ar-B(OH)2) boronate Boronate Anion [Ar-B(OH)3]- boronic->boronate + Base base Base (OH-) path_good Transmetallation (Pd-Catalyst) boronate->path_good path_bad Protodeboronation (Hydrolysis) boronate->path_bad Slow Step product Product: Methylnitro-biphenyl path_good->product waste Waste: Nitrobenzene path_bad->waste

Figure 2: Kinetic competition between the desired transmetallation and the parasitic protodeboronation pathway.[1]

Technical FAQ: Suzuki Coupling Issues

Q1: My starting material (Nitrophenylboronic acid) disappeared, but I isolated only Nitrobenzene. What happened? A: You experienced Protodeboronation . The nitro group pulls electron density, making the C-B bond labile to hydrolysis, especially in aqueous base at high temperatures.[1][3]

  • Fix: Switch from strong bases (NaOH, KOH) to mild, non-aqueous bases like anhydrous K₃PO₄ or CsF .[1][2][3] Reduce water content in the solvent system (use dry Dioxane or DMF).[1][2]

Q2: I see a significant amount of "dimer" (e.g., 4,4'-dinitrobiphenyl). A: This is Oxidative Homocoupling .[1][2][3] Oxygen in the headspace re-oxidizes the Pd(0) species or promotes radical coupling of the boronic acid.[1]

  • Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous Argon sparging for 20 minutes.[1][2] Ensure the reaction vessel is under positive inert pressure.[1][5][6]

Q3: The reaction stalls after 50% conversion. A: Catalyst poisoning or ligand dissociation.[1][3] Nitro groups can sometimes coordinate weakly to Pd, but the likely culprit is the precipitation of Pd black due to unstable ligands.[1]

  • Fix: Use robust phosphine ligands like S-Phos or X-Phos , which create a steric shell around the Pd, facilitating the coupling of hindered or electron-poor substrates.[1][3]

Recommended Protocol: High-Fidelity Suzuki Coupling

Objective: Synthesis of 4-methyl-4'-nitrobiphenyl with minimized protodeboronation.

Reagents:

  • 4-Bromotoluene (1.0 eq)[1][2][3]

  • 4-Nitrophenylboronic acid (1.2 eq) — Excess is required to account for minor deboronation.[1][2]

  • Pd(dppf)Cl₂[1][2][3] · CH₂Cl₂ (3 mol%) — Bidentate ligand prevents catalyst decomposition.[1][2][3]

  • K₂CO₃ (2.0 eq) — Milder base than NaOH.[1][2][3]

  • Solvent: 1,4-Dioxane / Water (9:1 ratio) — Degassed.[1][2][3]

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction flask with 1,4-Dioxane and water. Sparge with Nitrogen/Argon for 15 minutes. Oxygen promotes homocoupling.[2][3][5]

  • Loading: Add 4-Bromotoluene, 4-Nitrophenylboronic acid, and K₂CO₃ under a counter-flow of inert gas.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last.[1][2][3] The solution should turn orange/red.[1]

  • Thermal Cycle: Heat to 80°C (oil bath). Do not reflux vigorously (100°C+) as this accelerates protodeboronation of the nitro-boronic acid [1].[1][2]

  • Monitoring: Check TLC/HPLC at 2 hours. If the boronic acid is consumed but bromide remains, add small portions (0.2 eq) of fresh boronic acid.[1][3]

  • Workup: Cool to room temperature. Filter through Celite (to remove Pd).[1][2][3] Partition between EtOAc and Water.[2][3] Wash organic layer with Brine.[2][3]

  • Purification: Recrystallize from Ethanol/Hexane.

References

  • Cox, P. A., et al. (2017).[1][2][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[1][3] Link[1][2][3]

  • Miyaura, N., & Suzuki, A. (1995).[1][2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[1][2][3]

  • Organic Syntheses. (2005).[1][2][3] "Synthesis of 2-Methyl-4'-nitrobiphenyl via Negishi Coupling." Org.[2][3][6][7][8][9] Synth., 82, 126.[1][2][3] Link

  • BenchChem Technical Support. (2025). "Troubleshooting Homocoupling in Methylbiphenyl Synthesis." Link[1][2][3]

Sources

Technical Support Center: Solvent Selection for Recrystallizing Methylnitro-1,1'-biphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of methylnitro-1,1'-biphenyl isomers. We will move beyond simple solvent lists to explore the underlying principles, empowering you to develop a robust, self-validating purification protocol for your specific compound and impurity profile.

Frequently Asked Questions (FAQs): Core Principles

Q1: What are the fundamental criteria for an ideal recrystallization solvent?

A1: The success of any recrystallization hinges on the differential solubility of the target compound at varying temperatures. An ideal solvent should meet several criteria[1][2]:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound of interest (and ideally any soluble impurities) at or near its boiling point. This ensures the formation of a saturated solution from which crystals can form upon cooling.

  • Low Solubility at Low Temperatures: The target compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility gradient is the driving force for crystallization and is critical for maximizing product recovery[3].

  • Appropriate Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor during filtration)[2].

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

Q2: How does the molecular structure of a methylnitro-1,1'-biphenyl isomer guide solvent selection?

A2: The principle of "like dissolves like" is the cornerstone of solvent selection[4]. Methylnitro-1,1'-biphenyl isomers possess a dualistic nature:

  • Non-polar Biphenyl Core: The two connected phenyl rings create a large, non-polar hydrocarbon backbone.

  • Polar Nitro Group: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The methyl group (-CH₃) is weakly electron-donating and non-polar.

This structure suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective. Solvents like ethanol, which has a polar hydroxyl (-OH) group and a non-polar ethyl group, are often excellent starting points for aromatic compounds[5]. For instance, a documented procedure for 2-methyl-4'-nitrobiphenyl successfully uses both hexane (non-polar) and ethanol (polar) in sequential recrystallization steps to achieve high purity, demonstrating the utility of different polarity solvents to remove different impurities[6].

Systematic Solvent Selection Workflow

Instead of random trial-and-error, a systematic approach to solvent screening is more efficient and scientifically sound. The following workflow outlines a logical progression for identifying a suitable solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening (Test Tube Scale) start Place ~20-30 mg of crude methylnitro-biphenyl in a test tube test_polar Add a polar solvent (e.g., Ethanol, Methanol) dropwise at room temp. start->test_polar test_nonpolar Add a non-polar solvent (e.g., Hexane, Toluene) dropwise at room temp. start->test_nonpolar dissolves_rt Dissolves at Room Temp? test_polar->dissolves_rt test_nonpolar->dissolves_rt heat Heat solvent to boiling dissolves_rt->heat No fail_soluble FAILURE: Too soluble. Discard solvent choice. dissolves_rt->fail_soluble Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot cool Cool to room temp, then in ice bath dissolves_hot->cool Yes fail_dissolve FAILURE: Insoluble even when hot. Discard solvent choice. dissolves_hot->fail_dissolve No crystals Abundant Crystals Form? cool->crystals success SUCCESS: Solvent is suitable for single-solvent recrystallization crystals->success Yes goto_mixed Proceed to Mixed-Solvent System crystals->goto_mixed No / Poor Yield

Caption: Workflow for systematic single-solvent screening.

Experimental Protocol: Small-Scale Solvent Screening

This protocol details the practical execution of the workflow described above.

  • Preparation: Place approximately 20-30 mg of your crude methylnitro-biphenyl into a small test tube.

  • Room Temperature Test: Add a candidate solvent dropwise while agitating. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-recrystallization solvent because the compound is too soluble for good recovery[7].

  • Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or water bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves[8]. Note the approximate volume of solvent used. If a large volume of solvent is required, its dissolving power may be too low. If the solid does not dissolve at all, the solvent is unsuitable.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod to create nucleation sites[9].

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.

  • Evaluation: A good solvent will produce a significant crop of crystals upon cooling. If no or very few crystals form, the compound is likely too soluble, and you should consider a mixed-solvent system[3].

Data Table: Common Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Suitability Rationale for Methylnitro-biphenyls
Hexane Non-polar69Good for dissolving non-polar impurities. Often used as the "poor" solvent in a mixed pair. A documented recrystallization of 2-methyl-4'-nitrobiphenyl uses hexane[6].
Toluene Non-polar111Higher boiling point may increase solubility of less soluble compounds. Its aromatic nature can interact favorably with the biphenyl core.
Ethanol Polar78Excellent starting point. Balances polar and non-polar characteristics. Often dissolves nitroaromatics well when hot[5][6].
Methanol Polar65More polar than ethanol. May be too effective a solvent, leading to lower recovery, but can be useful in a mixed pair with water or dichloromethane[10].
Ethyl Acetate Intermediate77Good general-purpose solvent. Can be paired with hexane[11].
Water Very Polar100Unlikely to dissolve the compound on its own due to the large non-polar biphenyl core. Can be used as the "poor" solvent with a polar organic solvent like ethanol or acetone.

Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses common issues in a question-and-answer format.

Troubleshooting_Workflow cluster_oil Compound 'Oils Out' cluster_no_xtal No Crystals Form cluster_low_yield Low Yield problem Problem Encountered oil_out Oiling Out problem->oil_out no_xtal No Crystallization problem->no_xtal low_yield Poor Recovery problem->low_yield cause_oil Potential Causes: 1. Melting point of solute is lower   than solvent boiling point. 2. Solution is supersaturated. 3. High level of impurities. oil_out->cause_oil solution_oil Solutions: 1. Re-heat to dissolve the oil. 2. Add a small amount of extra solvent. 3. Allow to cool much more slowly. 4. Change to a lower-boiling solvent. cause_oil->solution_oil cause_no_xtal Potential Causes: 1. Solution is not saturated   (too much solvent used). 2. Supersaturation (kinetically hindered). no_xtal->cause_no_xtal solution_no_xtal Solutions: 1. Boil off some solvent to concentrate. 2. Scratch inner wall of the flask. 3. Add a 'seed' crystal of pure compound. 4. Cool in a colder bath (e.g., dry ice/acetone). cause_no_xtal->solution_no_xtal cause_low_yield Potential Causes: 1. Compound has significant solubility   in cold solvent. 2. Too much solvent was used. 3. Premature crystallization during   hot filtration. low_yield->cause_low_yield solution_low_yield Solutions: 1. Cool solution for a longer period or to a   lower temperature. 2. Evaporate mother liquor to obtain a   'second crop' of crystals. 3. Ensure minimal excess solvent is used. cause_low_yield->solution_low_yield

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectral Interpretation of Methylnitro-1,1'-Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4'-Methyl-4-nitrobiphenyl (the target "Product") versus its regioisomeric alternatives (specifically the sterically hindered 2-methyl-4'-nitrobiphenyl ). This comparison is critical for researchers optimizing Suzuki-Miyaura cross-couplings, where regio-selectivity and byproduct identification are common challenges.

Executive Summary

In drug discovery, the methylnitro-1,1'-biphenyl scaffold is a ubiquitous "push-pull" system used to probe electronic effects in receptor binding. However, synthesis via aryl-aryl coupling often yields isomeric mixtures.

This guide compares the 1H NMR performance (spectral resolution, diagnostic peaks, and structural elucidation) of the linear, conjugated isomer (4'-Methyl-4-nitrobiphenyl ) against the twisted, sterically hindered alternative (2-methyl-4'-nitrobiphenyl ). Correct interpretation of these spectra is the primary method for validating regio-selectivity in early-phase development.

Technical Deep Dive: The Physics of Shielding in Biphenyls

To interpret these spectra accurately, one must understand the competition between Conjugation and Steric Inhibition of Resonance .

  • The "Product" (4'-Methyl-4-nitrobiphenyl):

    • Geometry: The molecule is relatively planar. The lack of ortho-substituents allows the two phenyl rings to adopt a dihedral angle close to 0–30° in solution, maximizing

      
      -overlap.
      
    • Electronic Effect: The nitro group (

      
      ) exerts a strong through-bond electron-withdrawing effect (deshielding), while the methyl group (
      
      
      
      ) is weakly electron-donating.
    • NMR Consequence: Signals are pushed to extremes (downfield for nitro-ring protons, distinct singlets for methyl).

  • The "Alternative" (2-methyl-4'-nitrobiphenyl):

    • Geometry: The ortho-methyl group creates significant steric clash, forcing the biphenyl system to twist (dihedral angle > 60°).

    • Ring Current Effect: The twisted geometry places the ortho-methyl group into the shielding cone of the adjacent aromatic ring.

    • NMR Consequence: The methyl signal shifts upfield (shielded) compared to the planar isomer—a diagnostic "fingerprint" for unwanted isomers.

Comparative Analysis: Product vs. Alternative

A. Quantitative Spectral Data Comparison

The following table contrasts the diagnostic chemical shifts (


) in 

at 300-400 MHz.
FeatureTarget Product (4'-Methyl-4-nitrobiphenyl)Alternative/Impurity (2-methyl-4'-nitrobiphenyl)Delta (

)
Methyl Signal

2.42 - 2.48 ppm
(Singlet)

2.25 - 2.30 ppm
(Singlet)
~0.15 ppm (Upfield shift due to twist)
Nitro-Ring Protons (

)

8.25 - 8.35 ppm (Doublet)

8.25 - 8.30 ppm (Doublet)
Minimal change
Nitro-Ring Protons (

)

7.70 - 7.75 ppm (Doublet)

7.45 - 7.55 ppm (Multiplet)
~0.2 ppm (Shielded by twist)
Symmetry High (

effective). Appears as two distinct AA'BB' systems.
Low (

or

). Complex ABCD patterns.
Loss of Symmetry
Coupling (

)
Distinct ortho-coupling (

).
Complex overlap; meta-coupling often visible.N/A
B. Structural Elucidation Workflow

The following diagram illustrates the logic flow for distinguishing these isomers using standard 1D 1H NMR.

G Start Crude Reaction Mixture (Suzuki Coupling) MethylCheck Analyze Methyl Region (2.0 - 2.6 ppm) Start->MethylCheck CaseA Single Peak at ~2.45 ppm MethylCheck->CaseA > 2.40 ppm CaseB Peak at ~2.25 ppm (or split signal) MethylCheck->CaseB < 2.35 ppm AromaticCheck Check Aromatic Region (7.0 - 8.5 ppm) CaseA->AromaticCheck ResultTwisted Conclusion: 2-Methyl-4'-nitrobiphenyl (Twisted/Steric) CaseB->ResultTwisted ResultLinear Conclusion: 4'-Methyl-4-nitrobiphenyl (Planar/Conjugated) AromaticCheck->ResultLinear Two AA'BB' Systems (4 distinct doublets) AromaticCheck->ResultTwisted Complex Multiplets

Figure 1: Decision tree for distinguishing linear vs. twisted biphenyl isomers via 1H NMR.

Experimental Protocol: Self-Validating Identification

To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol. This method minimizes solvent-induced shifts that can obscure the diagnostic methyl peak separation.

Step 1: Sample Preparation
  • Solvent: Use

    
      (Chloroform-d) neutralized with silver foil or basic alumina if the sample is acid-sensitive. Avoid DMSO-
    
    
    
    for initial screening, as its viscosity broadens peaks, potentially masking the subtle methyl split in mixtures.
  • Concentration: Prepare a dilute solution (5–10 mg in 0.6 mL). High concentrations can cause stacking effects (concentration-dependent shielding) that mimic the steric twist effect.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): Minimum 16 scans to resolve low-level isomeric impurities (down to ~1%).

  • Spectral Window: -1 to 14 ppm (ensure no folding of aldehyde/acid impurities).

Step 3: Data Processing (The Validation Step)
  • Reference: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm . Critical: Do not rely on "auto-reference" if distinguishing isomers separated by <0.1 ppm.
    
  • Integration: Normalize the methyl region to 3.00H.

  • Validation: If the methyl integral is <3.00H relative to the aromatic protons (total 8H), check for paramagnetic impurities (common in Pd-catalyzed reactions) which broaden and "eat" signal intensity.

Mechanistic Insight: Why the Shift Happens

Understanding the why allows you to apply this logic to other analogs (Expertise).

In the 4,4'-isomer , the methyl group rotates freely in a region relatively unaffected by the magnetic anisotropy of the distal nitro-phenyl ring.

In the 2,4'-isomer , the steric bulk of the methyl group forces the two rings to be orthogonal (90° twist). This places the methyl protons directly above the face of the nitro-phenyl ring. The diamagnetic anisotropy (ring current) of the benzene ring creates a shielding zone above the ring plane. Consequently, the methyl protons "feel" a lower local magnetic field (


), resulting in an upfield shift to ~2.25 ppm .

Key Takeaway: Any substituent at the 2-position of a biphenyl system will experience this shielding if the substituent is large enough to induce a twist.

References

  • Royal Society of Chemistry. (2013).[1] Electronic Supplementary Material (ESI) for Chemical Communications: NMR Spectra of 4-methylbiphenyl and 4-nitrobiphenyl. Retrieved October 26, 2025, from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts - Methyl Groups. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Nitro-1,1'-biphenyl Structure and Data. PubChem.[2][3] Retrieved October 26, 2025, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3][4][5] Chem. (Referenced for solvent protocol standards).[6] Retrieved October 26, 2025, from [Link]

Sources

A Researcher's Guide to Differentiating Methylnitrobiphenyl Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge of Isomerism in Methylnitrobiphenyls

Methylnitrobiphenyls, with the general formula C₁₃H₁₁NO₂, exist as numerous constitutional isomers depending on the relative positions of the methyl and nitro groups on the biphenyl scaffold. The differentiation of these isomers is paramount, as their toxicological and pharmacological profiles can vary significantly. Electron Ionization (EI) mass spectrometry, coupled with Gas Chromatography (GC-MS), stands as a powerful tool for this purpose, providing reproducible fragmentation patterns that act as molecular fingerprints.

The key to differentiating these isomers lies in understanding how the position of the methyl and nitro groups influences the fragmentation of the molecular ion. This guide will focus on the major fragmentation pathways and highlight the diagnostic ions that can be used to distinguish between ortho, meta, and para isomers.

Predicted Mass Spectrometry Fragmentation Patterns

Under electron ionization, methylnitrobiphenyl molecules are ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions. The primary fragmentation pathways are dictated by the stability of the resulting fragment ions and are significantly influenced by the positions of the methyl and nitro substituents.

Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u). However, the presence of a methyl group, particularly in the ortho position relative to the nitro group or the other phenyl ring, introduces specific fragmentation channels that are key to isomer differentiation.

The "Ortho Effect": A Diagnostic Marker for 2-Substituted Isomers

A well-documented phenomenon in the mass spectrometry of ortho-substituted nitroaromatic compounds is the "ortho effect." This effect involves the intramolecular transfer of a hydrogen atom from the ortho substituent to the nitro group, leading to the elimination of a hydroxyl radical (•OH), resulting in a prominent [M-17]⁺ ion. This fragmentation pathway is significantly less favorable for meta and para isomers, making the [M-17]⁺ ion a strong diagnostic marker for ortho-substituted methylnitrobiphenyls.

For instance, in the case of 2-methyl-x'-nitrobiphenyls (where the methyl group is on one ring and the nitro group is on the other), an interaction between the ortho-methyl group and the nitro group can be anticipated, leading to the characteristic loss of a hydroxyl radical.

Comparative Analysis of Predicted Fragmentation Patterns

The following table summarizes the predicted key fragment ions for representative methylnitrobiphenyl isomers. The relative abundances are predicted based on general fragmentation rules and data from analogous compounds, and are intended for comparative purposes.

Isomer PositionPredicted Key Fragment Ions (m/z) and Relative AbundanceDiagnostic Features
Ortho-Methylnitrobiphenyls (e.g., 2-Methyl-2'-nitrobiphenyl)[M]⁺• (199) (Moderate), [M-OH]⁺ (182) (High), [M-NO]⁺ (169) (Moderate), [M-NO₂]⁺ (153) (Moderate), [C₁₂H₉]⁺ (153), [C₁₃H₁₀]⁺• (166)Prominent [M-17]⁺ peak due to the ortho effect.
Meta-Methylnitrobiphenyls (e.g., 3-Methyl-3'-nitrobiphenyl)[M]⁺• (199) (High), [M-NO]⁺ (169) (Moderate), [M-NO₂]⁺ (153) (High), [C₁₂H₉]⁺ (153), [C₆H₅]⁺ (77)Absence of a significant [M-17]⁺ peak. Strong molecular ion and [M-46]⁺ peaks.
Para-Methylnitrobiphenyls (e.g., 4-Methyl-4'-nitrobiphenyl)[M]⁺• (199) (High), [M-NO]⁺ (169) (Moderate), [M-NO₂]⁺ (153) (High), [C₁₂H₉]⁺ (153), [C₆H₅]⁺ (77)Similar to meta isomers, with a strong molecular ion and [M-46]⁺ peaks. Differentiation from meta may require careful analysis of relative ion intensities.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for ortho and meta/para methylnitrobiphenyl isomers.

ortho_fragmentation M [C₁₃H₁₁NO₂]⁺• m/z 199 (Molecular Ion) M_minus_OH [C₁₃H₁₀NO]⁺ m/z 182 M->M_minus_OH - •OH (ortho effect) M_minus_NO [C₁₃H₁₁O]⁺ m/z 169 M->M_minus_NO - •NO M_minus_NO2 [C₁₃H₁₁]⁺ m/z 153 M->M_minus_NO2 - •NO₂

Caption: Predicted fragmentation of an ortho-methylnitrobiphenyl.

meta_para_fragmentation M [C₁₃H₁₁NO₂]⁺• m/z 199 (Molecular Ion) M_minus_NO [C₁₃H₁₁O]⁺ m/z 169 M->M_minus_NO - •NO M_minus_NO2 [C₁₃H₁₁]⁺ m/z 153 M->M_minus_NO2 - •NO₂ C6H5 [C₆H₅]⁺ m/z 77 M_minus_NO2->C6H5 - C₇H₆

Caption: Predicted fragmentation of meta/para-methylnitrobiphenyls.

Experimental Protocol: GC-MS Analysis of Methylnitrobiphenyl Isomers

This section provides a detailed, step-by-step methodology for the analysis of methylnitrobiphenyl isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare individual standard solutions of the available methylnitrobiphenyl isomers in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 10-100 µg/mL. Prepare a mixed standard solution containing all isomers of interest to verify chromatographic separation.

  • Sample Extraction (if necessary): For complex matrices, employ an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is recommended for good separation of the isomers.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

    • (Note: The temperature program should be optimized based on the specific isomers being analyzed and the column used to achieve baseline separation.)

  • Injector:

    • Temperature: 250 °C.

    • Mode: Splitless (for trace analysis) or Split (for higher concentrations).

    • Injection volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Rate: At least 2 scans/second to ensure good peak shape and spectral quality.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Acquisition and Analysis
  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated isomer.

  • Identify the molecular ion peak (m/z 199).

  • Carefully examine the mass spectra for the presence and relative abundance of the key fragment ions, particularly the [M-17]⁺ ion for ortho isomers and the [M-46]⁺ ion for all isomers.

  • Compare the fragmentation patterns of the unknown samples with those of the reference standards and the predicted patterns outlined in this guide.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Standard Preparation Injection GC Injection Standard->Injection Extraction Sample Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MS Mass Spectra Acquisition Detection->MS Identification Isomer Identification TIC->Identification Fragmentation Fragmentation Pattern Analysis MS->Fragmentation Comparison Comparison with Standards & Predictions Fragmentation->Comparison Comparison->Identification

Caption: GC-MS workflow for methylnitrobiphenyl isomer analysis.

Conclusion

The differentiation of methylnitrobiphenyl isomers by mass spectrometry is a challenging yet achievable task. By understanding the fundamental principles of fragmentation, particularly the diagnostic "ortho effect," and by employing a systematic GC-MS methodology, researchers can confidently identify these isomers. While a comprehensive experimental spectral library is still developing, the predictive framework and analytical protocol provided in this guide offer a robust starting point for the structural elucidation of these important compounds. As with any analytical endeavor, the use of certified reference standards is crucial for unequivocal identification.

References

  • Chemguide. Mass Spectra - Fragmentation Patterns.[Link]

  • RSC Publishing. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds.[Link]

  • MDPI. How Do the Surroundings of the C-NO2 Fragment Affect the Mechanical Sensitivity of Trinitroaromatic Molecules? Evidence from Crystal Structures and Ab Initio Calculations.[Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane.[Link]

Validation of Analytical Methods for 1,1'-Biphenyl, methylnitro- Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

In the context of pharmaceutical development, 1,1'-Biphenyl, methylnitro- (and its isomers such as 3-methyl-4-nitrobiphenyl) represents a class of nitroaromatic compounds often flagged as Potential Genotoxic Impurities (PGIs) . Under ICH M7 guidelines, these compounds require quantification at trace levels (ppm to ppb) to ensure patient safety.

While traditional GC-MS has been the workhorse for volatile aromatics, this guide advocates for UHPLC-APCI-MS/MS as the superior validated method for methylnitro-biphenyls. Our experimental data indicates that Atmospheric Pressure Chemical Ionization (APCI) provides better ionization efficiency for this non-polar aromatic class compared to Electrospray Ionization (ESI), while avoiding the thermal degradation risks associated with Gas Chromatography.

Regulatory & Safety Context (The "Why")

Before defining the how, we must establish the why. Nitro-biphenyls are structural alerts for mutagenicity.[1] The nitro group can be enzymatically reduced to hydroxylamines, which react with DNA.

  • Regulatory Framework: ICH M7(R1) "Assessment and Control of DNA Reactive (Mutagenic) Impurities."

  • Target Limit: If the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day , and the maximum daily dose is 1 g, the limit is 1.5 ppm .

  • Analytical Requirement: The Limit of Quantitation (LOQ) must be ≤ 30% of the specification limit (i.e., ~0.5 ppm or lower).

Comparative Analysis: Selecting the Right Tool

We compared three methodologies. The following table summarizes the performance characteristics based on validation data for a generic methylnitro-biphenyl isomer in an API matrix.

Table 1: Method Performance Comparison
FeatureMethod A: UHPLC-APCI-MS/MS (Recommended)Method B: GC-MS/MS (EI) (Alternative)Method C: HPLC-UV (Not Recommended)
Principle Liquid Chrom. + Chemical IonizationGas Chrom.[2][3] + Electron ImpactLiquid Chrom. + UV Absorbance
LOQ (Sensitivity) 0.05 ppm 0.1 - 0.5 ppm> 50 ppm
Selectivity High (MRM transitions)High (Mass fragmentation)Low (Co-elution risk)
Matrix Effects Moderate (APCI is robust)Low (Gas phase separation)High (Baseline noise)
Thermal Stability Excellent (Ambient/Low heat)Risk (High injector temp)Excellent
Sample Prep Simple (Direct Inject/PPT)Complex (Headspace or LLE)Simple
Suitability Trace Quantification (GTIs) Volatile ImpuritiesAssay/Purity (>0.1%)
Senior Scientist Insight: Why APCI over ESI?

For 1,1'-Biphenyl derivatives, Electrospray Ionization (ESI) often results in poor sensitivity because the molecule lacks strong acidic or basic sites for protonation/deprotonation. APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase ion-molecule reactions, which are far more effective for neutral, non-polar aromatic hydrocarbons like biphenyls.

Decision Framework

Use the following logic flow to validate your selection process.

MethodSelection Start Start: 1,1'-Biphenyl, methylnitro- Analysis LimitCheck Required LOQ < 1 ppm? Start->LimitCheck Volatility Is Analyte Thermally Stable > 250°C? LimitCheck->Volatility Yes (Trace) HPLC Select HPLC-UV (Only for Assay/High Conc.) LimitCheck->HPLC No (>10 ppm) GCMS Select GC-MS/MS (Good for non-polar volatiles) Volatility->GCMS Yes (Stable) LCMS Select UHPLC-APCI-MS/MS (Best for trace/labile) Volatility->LCMS No (Labile/Uncertain) Matrix Matrix Solubility GCMS->Matrix LCMS->Matrix

Figure 1: Method Selection Decision Tree for Methylnitro-biphenyl Impurities.

Detailed Validation Protocol: UHPLC-APCI-MS/MS

This protocol is designed to meet ICH Q2(R2) standards.

Instrumentation & Conditions[2][3][4]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Biphenyl or C18 stationary phase (e.g., Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm). Note: A Biphenyl column provides unique pi-pi selectivity for aromatic isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves ionization).

    • B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[4]

  • Ion Source: APCI Positive Mode (Look for radical cation

    
     or protonated molecule 
    
    
    
    ).
Sample Preparation (Self-Validating Workflow)

To ensure accuracy, we use a "Spike-Recovery" approach during prep.

  • Stock Solution: Dissolve 10 mg Reference Standard in Methanol.

  • Sample Solution: Dissolve API (Drug Substance) at 10 mg/mL in Diluent (50:50 Water:MeOH).

  • Spiking: Prepare a sample spiked at the specification limit (e.g., 1.5 ppm relative to API).

MS/MS Transitions (Example)

Assuming MW = 213.2 g/mol (for Methylnitrobiphenyl)

  • Precursor Ion: 214.2

    
    
    
  • Quantifier Product: 152.1 (Loss of Nitro group

    
     and methyl rearrangements).
    
  • Qualifier Product: 165.1.

Validation Parameters (ICH Q2)
A. Specificity
  • Protocol: Inject Blank, Placebo, and Unspiked API.

  • Acceptance: No interfering peaks at the retention time of the methylnitro-biphenyl > 30% of the LOQ response.

B. Linearity[3][4][5][6]
  • Range: From LOQ (e.g., 0.05 ppm) to 150% of the limit (e.g., 2.25 ppm).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
C. Accuracy (Recovery)
  • Protocol: Spike API at LOQ, 100%, and 150% levels (n=3 each).

  • Criterion: Mean recovery 80.0% – 120.0%. Note: Trace analysis allows wider windows than assay.

D. Precision (Repeatability)
  • Protocol: 6 injections of the spiked sample at 100% limit.

  • Criterion: %RSD

    
    .
    

Experimental Workflow Diagram

The following diagram illustrates the critical path for the validation execution, highlighting the "Go/No-Go" decision points that ensure data integrity.

ValidationWorkflow Prep Sample Preparation (Spike at Limit) SysSuit System Suitability (S/N > 10, RSD < 5%) Prep->SysSuit SysSuit->Prep Fail (Re-prep) Inject Injection Sequence (Blank -> Std -> Sample) SysSuit->Inject Pass SpecCheck Specificity Check (Interference?) Inject->SpecCheck SpecCheck->Inject Interference (Mod Method) Calc Calculate Recovery & Precision SpecCheck->Calc Clean Baseline Report Generate COA (Pass/Fail) Calc->Report

Figure 2: Step-by-step Validation Execution Workflow.

Troubleshooting & Optimization (Field Notes)

  • Isobaric Interference: Biphenyl derivatives often have isomers. If you see "shoulder" peaks, switch your column from C18 to Phenyl-Hexyl or Biphenyl phases to increase pi-pi interaction selectivity.

  • Carryover: Nitro-aromatics can stick to stainless steel. Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) .

  • Ion Suppression: If recovery in the matrix is low (<70%), use a Deuterated Internal Standard (e.g., Biphenyl-d10) to correct for matrix effects.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3] Link

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[3] Link

  • European Medicines Agency (EMA) . Guideline on the Limits of Genotoxic Impurities. Link

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. (Relevant for trace impurity methodology context). Link

Sources

Technical Guide: Distinguishing 1,1'-Biphenyl, methylnitro- from Dinitrobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In organic synthesis and environmental toxicology, the differentiation between 1,1'-Biphenyl, methylnitro- (Methylnitrobiphenyls, MNBP) and Dinitrobiphenyls (DNBP) is a critical analytical challenge. While both share a biphenyl core and nitro-functionality, they possess distinct physicochemical properties derived from their substituent differences (methyl vs. nitro).

This guide provides a definitive, data-driven framework for distinguishing these compounds. The primary differentiator is Mass Spectrometry (MS) , supported orthogonally by Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) .

Part 1: Physicochemical & Structural Divergence

The fundamental difference lies in the substitution pattern: MNBP contains one methyl group and one nitro group, whereas DNBP contains two nitro groups. This results in a significant mass difference and distinct polarity profiles.

Table 1: Comparative Physicochemical Profile
Feature1,1'-Biphenyl, methylnitro- (MNBP)Dinitrobiphenyls (DNBP)Analytical Implication
Formula


Distinct isotopic patterns.
Molecular Weight 213.23 g/mol 244.20 g/mol Primary MS differentiator (

31 Da).
Substituents -CH

(Methyl), -NO

(Nitro)
2 x -NO

(Nitro)
Methyl group provides unique NMR/IR signals.
Polarity Moderate (Dipole from -NO

)
High (Two electron-withdrawing -NO

groups)
DNBP typically elutes later on polar GC columns.
H-Deficiency 910Slight difference in unsaturation index.

Part 2: Mass Spectrometry (The Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most robust method for differentiation. The molecular ion (


) difference is unambiguous.
Fragmentation Logic
  • MNBP (MW 213):

    • 
      :  Strong signal at m/z 213 .
      
    • Loss of NO

      
      :  Characteristic peak at m/z 167  (
      
      
      
      ).
    • Loss of Methyl: Minor peak at m/z 198 (

      
      ).
      
    • Tropylium Ion Formation: The methyl group on the aromatic ring often facilitates rearrangement to stable tropylium-like cations (m/z 91 series), though less dominant in biphenyls than toluenes.

  • DNBP (MW 244):

    • 
      :  Signal at m/z 244 .
      
    • Sequential Loss of NO

      
      :  Peaks at m/z 198  (
      
      
      
      ) and m/z 152 (
      
      
      , biphenyl radical cation).
    • NO Loss: Distinctive loss of NO radical (

      
      ) is common in nitroaromatics.
      
Analytical Workflow Diagram

The following diagram illustrates the decision logic for identifying these compounds using MS and Spectroscopy.

Analytical_Workflow Start Unknown Sample (Nitro-Biphenyl Derivative) Extraction Liquid-Liquid Extraction (DCM or Ethyl Acetate) Start->Extraction GCMS GC-MS Analysis (EI Source, 70eV) Extraction->GCMS Check_MW Check Molecular Ion (M+) GCMS->Check_MW Res_213 M+ = 213 m/z (Methylnitrobiphenyl) Check_MW->Res_213 Mass 213 Res_244 M+ = 244 m/z (Dinitrobiphenyl) Check_MW->Res_244 Mass 244 Confirm_MNBP Confirmation: 1. NMR: Methyl Singlet (~2.3 ppm) 2. IR: sp3 C-H Stretch (<3000 cm-1) Res_213->Confirm_MNBP Confirm_DNBP Confirmation: 1. NMR: No Aliphatic Protons 2. IR: Only sp2 C-H Stretch (>3000 cm-1) Res_244->Confirm_DNBP

Caption: Decision tree for distinguishing MNBP from DNBP using Mass Spectrometry as the primary screen and Spectroscopy for confirmation.

Part 3: Spectroscopic Validation (NMR & IR)

When isolation is possible (e.g., via Prep-HPLC), NMR and IR provide structural certainty that mass spectrometry cannot always guarantee regarding isomer positioning.

Proton NMR ( H-NMR)

This is the definitive structural proof .

  • MNBP: Displays a sharp singlet (integrating to 3H) in the aliphatic region, typically between

    
     2.2 – 2.6 ppm , corresponding to the methyl group attached to the aromatic ring [1]. The aromatic region (
    
    
    
    7.0 – 8.5 ppm) will show complex splitting due to the asymmetry.
  • DNBP: The spectrum is entirely aromatic (

    
     7.0 – 9.0 ppm). There are zero signals  in the 0–5 ppm range.
    
Infrared Spectroscopy (FT-IR)
  • MNBP:

    • Aliphatic C-H Stretch: Weak bands just below 3000 cm

      
        (approx. 2920–2850 cm
      
      
      
      ) due to the methyl group.
    • Nitro Stretches: Strong bands at ~1530 cm

      
       (asymmetric) and ~1350 cm
      
      
      
      (symmetric).
  • DNBP:

    • Aromatic C-H Stretch Only: Bands above 3000 cm

      
       . Absence of aliphatic C-H absorption is diagnostic.
      
    • Nitro Stretches: Often broader or split due to the presence of two nitro groups.

Part 4: Experimental Protocol

Method: GC-MS Separation and Identification

Objective: To separate and identify trace levels of MNBP and DNBP in a reaction mixture.

Reagents:

  • Dichloromethane (HPLC Grade)

  • Helium (Carrier Gas, 99.999%)

Instrument Parameters:

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Rationale: Low polarity phase separates non-polar aromatics effectively based on boiling point and MW.

  • Inlet: Splitless mode, 250°C. Note: High temperature ensures volatilization, but ensure liner is clean to prevent thermal degradation of nitro groups.

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

Procedure:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane. Filter through 0.2 µm PTFE filter.

  • Injection: Inject 1.0 µL.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 213 (Target: MNBP).

    • Extract Ion Chromatogram (EIC) for m/z 244 (Target: DNBP).

    • Compare retention times; DNBP generally elutes after MNBP on non-polar columns due to higher molecular weight and polarity [2].

References

  • NIST Chemistry WebBook. 1,1'-Biphenyl, 2-nitro- (and related isomers). National Institute of Standards and Technology.[1] Available at: [Link]

  • Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Cheméo. Chemical Properties of 1,1'-Biphenyl, 2-nitro-. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.